molecular formula C18H30N2O9 B8106493 Boc-NH-PEG3-NHS ester

Boc-NH-PEG3-NHS ester

Número de catálogo: B8106493
Peso molecular: 418.4 g/mol
Clave InChI: DCSQNPDDWGCFIB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-NH-PEG3-NHS ester is a useful research compound. Its molecular formula is C18H30N2O9 and its molecular weight is 418.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O9/c1-18(2,3)28-17(24)19-7-9-26-11-13-27-12-10-25-8-6-16(23)29-20-14(21)4-5-15(20)22/h4-13H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSQNPDDWGCFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-NH-PEG3-NHS Ester: Structure, Properties, and Applications in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-NH-PEG3-NHS ester is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique structure, featuring a Boc-protected amine, a flexible polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester, provides researchers with a versatile tool for the covalent modification of biomolecules. This technical guide delves into the core structure of this compound, presents its key physicochemical properties in a clear, tabular format, and provides detailed experimental protocols for its use. Furthermore, this document illustrates its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and outlines the fundamental principles of PROTAC-mediated protein degradation through signaling pathway and workflow diagrams.

Core Structure and Physicochemical Properties

This compound, systematically named (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate, is characterized by three key functional components:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the primary amine. This allows for the selective reaction of the NHS ester while the amine remains unreactive. The Boc group can be readily removed under mild acidic conditions to expose the amine for subsequent conjugation steps.

  • PEG3 Spacer: The triethylene glycol (PEG3) spacer is a short, hydrophilic chain that enhances the solubility of the molecule and its conjugates in aqueous buffers. This property is particularly advantageous when working with biomolecules that may have limited solubility. The flexibility of the PEG linker is also a critical attribute in the design of PROTACs, as it influences the formation of the ternary complex between the target protein and the E3 ubiquitin ligase.

  • NHS Ester: The N-hydroxysuccinimide ester is a highly reactive functional group that readily undergoes nucleophilic substitution with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₈H₃₀N₂O₉[1]
Molecular Weight 418.44 g/mol [1]
CAS Number 2250216-93-2[1]
Appearance Colorless to light yellow liquid/oil[]
Purity ≥95%[]
Solubility Soluble in DMSO, DMF, DCM[]
Storage Store at -20°C

Experimental Protocols

General Protocol for Amine Conjugation using this compound

This protocol outlines the general procedure for conjugating this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use. Do not store the stock solution for extended periods.

  • Reaction Setup:

    • Dissolve the protein of interest in an amine-free buffer at a suitable concentration (e.g., 1-5 mg/mL).

    • Add the desired molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically but a starting point of 10-20 fold molar excess is common.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add a small amount of quenching buffer to the reaction mixture to react with any unreacted NHS ester.

  • Purification:

    • Purify the conjugate to remove excess reagent and byproducts using a suitable method such as size-exclusion chromatography or dialysis.

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (for neutralization)

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in DCM.

    • Add a solution of TFA in DCM (e.g., 20-50% v/v).

  • Incubation:

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Remove the TFA and DCM under reduced pressure.

    • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.

Application in PROTAC Synthesis

This compound is a valuable building block in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. A typical PROTAC consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

The synthesis of a PROTAC using this compound can be conceptualized as a two-step process:

  • Conjugation to the first ligand: The NHS ester end of the linker is reacted with a primary amine on either the POI ligand or the E3 ligase ligand.

  • Boc deprotection and conjugation to the second ligand: The Boc group is removed from the resulting conjugate, and the newly exposed amine is then coupled to the second ligand.

PROTAC Signaling Pathway

The mechanism of action of a PROTAC involves hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.

PROTAC_Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary mediates E3 E3 Ubiquitin Ligase E3->Ternary binds PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using a heterobifunctional linker like this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Conjugation cluster_step4 Step 4: Purification & Characterization Ligand1 POI or E3 Ligase Ligand (with -NH2) Reaction1 Amine Coupling (NHS ester chemistry) Ligand1->Reaction1 Linker This compound Linker->Reaction1 Intermediate1 Boc-NH-PEG3-Ligand1 Reaction1->Intermediate1 Deprotection Acidic Deprotection (e.g., TFA) Intermediate1->Deprotection Intermediate2 H2N-PEG3-Ligand1 Deprotection->Intermediate2 Reaction2 Coupling Reaction Intermediate2->Reaction2 Ligand2 Second Ligand (with reactive group) Ligand2->Reaction2 PROTAC_Product Final PROTAC Reaction2->PROTAC_Product Purification Purification (e.g., HPLC) PROTAC_Product->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its well-defined structure and predictable reactivity make it an ideal choice for a range of applications, from the simple labeling of biomolecules to the complex synthesis of targeted therapeutics like PROTACs. The combination of a stable protecting group, a biocompatible spacer, and a highly reactive conjugating group provides a robust platform for the development of novel bioconjugates and drugs. The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for scientists and professionals working at the cutting edge of drug discovery and development.

References

An In-Depth Technical Guide to the Mechanism of Action of Boc-NH-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG3-NHS ester is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][] This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing the chemistry of its functional components, experimental protocols for its use, and methods for the characterization of its conjugates.

The structure of this compound consists of three key components: a tert-butyloxycarbonyl (Boc) protecting group, a tri-ethylene glycol (PEG3) spacer, and an N-hydroxysuccinimide (NHS) ester. This strategic design allows for a sequential and controlled conjugation strategy. The NHS ester provides reactivity towards primary amines, the PEG3 linker enhances solubility and provides spatial separation, and the Boc group offers a stable yet readily cleavable protecting group for a terminal amine, enabling subsequent conjugation steps.

Core Mechanism of Action

The utility of this compound lies in its two distinct reactive functionalities, which can be addressed in a stepwise manner. This allows for the precise construction of complex bioconjugates.

Part 1: NHS Ester-Mediated Amine Coupling

The primary and most immediate reaction of this compound involves the N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards nucleophiles, particularly the unprotonated aliphatic amines found in the side chains of lysine (B10760008) residues and the N-terminus of proteins and peptides.[]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of the target molecule attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable and irreversible amide bond. N-hydroxysuccinimide is released as a byproduct.[]

Key Reaction Parameters:

  • pH: The reaction is highly pH-dependent. A slightly alkaline pH (typically 7.2-8.5) is optimal to ensure that the primary amines of the target molecule are deprotonated and thus maximally nucleophilic.[] At lower pH, the amines are protonated and less reactive. At higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis reaction.[]

  • Temperature: The reaction can be carried out at room temperature or at 4°C. Lower temperatures can be used to minimize potential degradation of sensitive biomolecules.

  • Solvent: this compound is typically dissolved in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture containing the target molecule.[4]

The workflow for the initial conjugation of a primary amine-containing molecule with this compound is depicted below.

NHS_Ester_Reaction_Workflow cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification Dissolve Target Molecule Dissolve amine-containing molecule in reaction buffer (pH 7.2-8.5) Mix Add linker solution to target molecule solution Dissolve Target Molecule->Mix Dissolve Linker Dissolve this compound in anhydrous DMSO or DMF Dissolve Linker->Mix Incubate Incubate at RT (1-2 h) or 4°C (4-12 h) Mix->Incubate Purify Purify Boc-NH-PEG3-conjugate (e.g., SEC, Dialysis) Incubate->Purify

Figure 1: Experimental workflow for NHS ester-mediated conjugation.
Part 2: Boc Group Deprotection

Once the initial conjugation is complete and the Boc-NH-PEG3-conjugate is purified, the terminal amine can be deprotected by removing the Boc group. The Boc group is stable under a wide range of conditions but is readily cleaved under acidic conditions.[]

The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), typically used in a solution with an organic solvent like dichloromethane (B109758) (DCM). The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid, which spontaneously decarboxylates to yield the free primary amine.

Key Deprotection Parameters:

  • Acid: Trifluoroacetic acid (TFA) is the reagent of choice for efficient Boc deprotection.

  • Solvent: Anhydrous dichloromethane (DCM) is a commonly used solvent.

  • Temperature: The reaction is typically performed at room temperature.

The logical relationship of the two-step mechanism of action is illustrated in the following diagram.

Mechanism_of_Action Start This compound Step1 NHS Ester Reaction Reacts with a primary amine (R1-NH2) at pH 7.2-8.5 to form a stable amide bond. Start->Step1:f0 Intermediate Boc-NH-PEG3-CO-NH-R1 Step1:f1->Intermediate Step2 Boc Deprotection Treatment with Trifluoroacetic Acid (TFA) removes the Boc protecting group. Intermediate->Step2:f0 Final_Product H2N-PEG3-CO-NH-R1 Step2:f1->Final_Product

Figure 2: Two-step mechanism of action of this compound.

Quantitative Data

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables provide typical reaction parameters and expected outcomes based on general protocols for similar PEG-NHS esters and Boc deprotection reactions.

Table 1: Typical Reaction Conditions for NHS Ester Conjugation

ParameterValue/RangeNotes
pH 7.2 - 8.5Optimal for primary amine reactivity and minimizing NHS ester hydrolysis.[]
Temperature 4°C - 25°CLower temperatures can be used for sensitive biomolecules.
Reaction Time 1 - 12 hoursDependent on temperature and concentration of reactants.
Molar Excess of Linker 5 - 20 foldA molar excess of the linker is used to drive the reaction to completion.
Solvent for Linker Anhydrous DMSO or DMFThe final concentration of the organic solvent should be kept low (typically <10%).

Table 2: Typical Conditions for Boc Deprotection

ParameterReagent/ConditionNotes
Deprotection Reagent Trifluoroacetic Acid (TFA)Typically used in a 20-50% solution in DCM.
Solvent Dichloromethane (DCM)Anhydrous conditions are recommended.
Temperature Room Temperature (20-25°C)The reaction is generally rapid at this temperature.
Reaction Time 30 - 120 minutesProgress can be monitored by TLC or LC-MS.

Experimental Protocols

The following are detailed, generalized protocols for the use of this compound. Note: These protocols are starting points and should be optimized for specific applications.

Protocol 1: Conjugation of this compound to a Protein

Materials:

  • Protein of interest containing primary amines

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer at the desired concentration (typically 1-10 mg/mL).

  • Prepare Linker Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • Conjugation: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 4-12 hours at 4°C with gentle stirring.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to determine the degree of labeling and purity.

Protocol 2: Boc Deprotection of the Conjugate

Materials:

  • Purified Boc-NH-PEG3-conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Dissolution: Dissolve the purified and dried Boc-NH-PEG3-conjugate in anhydrous DCM.

  • Acid Treatment: Add an equal volume of TFA (for a 50% TFA solution) to the dissolved conjugate.

  • Incubation: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Remove the DCM and excess TFA under reduced pressure (rotary evaporation).

    • Re-dissolve the residue in DCM and carefully wash with saturated sodium bicarbonate solution to neutralize the remaining acid. Caution: CO2 evolution will occur.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter and concentrate the organic solution under reduced pressure to obtain the deprotected amine-PEG3-conjugate.

  • Characterization: Confirm the removal of the Boc group by mass spectrometry.

Signaling Pathways and Applications

This compound is a versatile tool for constructing molecules that can interact with and modulate biological signaling pathways. A prime example is its use in the synthesis of PROTACs.[1][] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

The following diagram illustrates the general signaling pathway of a PROTAC synthesized using a linker derived from this compound.

PROTAC_Signaling_Pathway cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Binds to Target_Protein Target Protein Target_Protein->Ternary_Complex Binds to E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds to Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Target Protein Degradation Proteasome->Degradation Mediates

Figure 3: General signaling pathway of a PROTAC.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the controlled and sequential conjugation of molecules. Its mechanism of action, based on the distinct reactivities of the NHS ester and the Boc-protected amine, allows for the precise construction of complex bioconjugates. This guide has provided an in-depth overview of its core chemistry, along with practical experimental protocols and insights into its application in modulating biological pathways. For researchers and drug development professionals, a thorough understanding of these principles is crucial for the successful design and synthesis of next-generation therapeutics and research tools.

References

An In-depth Technical Guide on the Solubility and Use of Boc-NH-PEG3-NHS Ester in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility, stability, and handling of Boc-NH-PEG3-NHS ester, a heterobifunctional linker critical in bioconjugation, proteomics, and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a valuable crosslinking reagent featuring a Boc-protected amine, a hydrophilic triethylene glycol (PEG3) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. The PEG spacer enhances the solubility of the molecule and the resulting conjugate in aqueous media. The NHS ester reacts with primary amines on proteins, peptides, or other molecules to form stable amide bonds, while the Boc group provides an orthogonal protecting group that can be removed under mild acidic conditions to reveal a primary amine for subsequent conjugation steps.

Understanding the solubility and stability of this reagent in aqueous buffers is paramount for successful and reproducible bioconjugation.

Solubility of this compound

The solubility of this compound is a critical factor for its use in biological applications. While the PEG spacer enhances hydrophilicity, the overall molecule's solubility in purely aqueous buffers can be limited.

Qualitative Solubility Assessment:

  • Organic Solvents: The compound is readily soluble in water-miscible organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][2][3][4][5][6] A stock solution in anhydrous DMSO at a concentration of 50 mg/mL (119.49 mM) can be prepared, though it may require sonication to fully dissolve.[1][3]

  • Aqueous Buffers: Direct dissolution in aqueous buffers is challenging, and the compound may precipitate, especially at higher concentrations (>5 mM).[7] Therefore, the standard procedure involves preparing a concentrated stock solution in an organic solvent and then adding it to the aqueous reaction buffer. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of proteins or other adverse effects on the biological components of the reaction.[2][7]

Quantitative Solubility Data:

SolventMaximum Reported ConcentrationMolarity (approx.)Notes
DMSO 50 mg/mL119.5 mMMay require ultrasonic agitation for complete dissolution.[1][3] Use of hygroscopic DMSO can negatively impact solubility.[3]
DMF SolubleNot specifiedA common alternative to DMSO for dissolving NHS esters.[2][4][5][6]

Stability in Aqueous Buffers: The Competing Reaction of Hydrolysis

The primary challenge when working with NHS esters in aqueous solutions is their susceptibility to hydrolysis. The ester linkage is cleaved by water, regenerating the carboxylic acid and releasing NHS. This hydrolysis reaction competes directly with the desired amidation reaction with the target primary amine.

Factors Influencing NHS Ester Stability:

  • pH: The rate of hydrolysis is highly pH-dependent. The half-life of an NHS ester decreases significantly as the pH increases.[8][9][10]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. Reactions are often performed at room temperature or 4°C to balance reaction speed with reagent stability.[9][11]

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.[2][4][5][6]

NHS Ester Half-Life vs. pH:

The following table summarizes typical half-life data for NHS esters in aqueous solutions. While these values are for general NHS esters and not specifically for this compound, they provide a crucial guideline for experimental design.

pHTemperatureHalf-life of Hydrolysis (t½)
7.00°C4 - 5 hours[8][9]
8.0Room Temp~3.5 hours (210 min)[12][13]
8.5Room Temp~3 hours (180 min)[12][13]
8.64°C10 minutes[8][9]
9.0Room Temp~2 hours (125 min)[12][13]

This data underscores that while the reaction with primary amines is most efficient at a slightly alkaline pH (7.2-8.5), the stability of the reagent is compromised at the higher end of this range.[2][9]

Experimental Protocols

A. Preparation of Stock Solution

This protocol describes the preparation of a concentrated stock solution, which is the recommended first step for using this compound.

  • Equilibration: Allow the vial of this compound to warm to room temperature before opening. This is critical to prevent condensation of moisture onto the reagent, which would cause hydrolysis.[4][6]

  • Solvent Addition: Add anhydrous, high-purity DMSO or DMF to the vial to achieve a desired concentration, for example, 10 mM.[4]

  • Dissolution: Vortex or sonicate the mixture until the reagent is completely dissolved.

  • Immediate Use: Prepare the stock solution immediately before use. Do not store NHS esters in solution, as they readily hydrolyze over time. Discard any unused portion of the dissolved reagent.[4][6]

B. General Protocol for Protein Labeling

This protocol provides a general workflow for conjugating the NHS ester to a primary amine on a target protein.

  • Buffer Preparation: Prepare the protein in an amine-free buffer at a pH between 7.2 and 8.0. Phosphate-buffered saline (PBS) is a common choice.[4][10] If the protein is in a buffer containing Tris or glycine, it must be exchanged into an appropriate buffer via dialysis or desalting.[4][6]

  • Reaction Setup: While gently stirring, add a calculated amount of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[11] The final concentration of organic solvent (DMSO or DMF) should ideally be below 10%.[7]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.[11] Optimal incubation time may need to be determined empirically.

  • Quenching (Optional but Recommended): Stop the reaction by adding a quenching buffer, such as 1M Tris-HCl, to a final concentration of 20-50 mM.[11] The primary amines in the Tris buffer will react with and consume any excess, unreacted NHS ester. Incubate for an additional 15 minutes.

  • Purification: Remove excess reagent and reaction byproducts (e.g., hydrolyzed ester and N-hydroxysuccinimide) from the conjugated protein using size-exclusion chromatography (desalting column) or dialysis.[4]

Visualized Workflows and Reactions

Reaction Scheme of this compound

The following diagram illustrates the two primary competing reactions that occur when this compound is introduced into an aqueous buffer containing a primary amine.

G cluster_start Reactants in Aqueous Buffer cluster_products Potential Products reagent This compound conjugate Stable Amide Bond (Desired Product) reagent->conjugate Amidation (pH 7.2-8.5) hydrolyzed Hydrolyzed Ester (Inactive Byproduct) reagent->hydrolyzed Hydrolysis target Target Molecule (e.g., Protein-NH2) water Water (H2O) G prep_reagent 1. Prepare Stock Solution (Reagent in Anhydrous DMSO) reaction 3. Initiate Reaction (Add Stock to Target Solution) prep_reagent->reaction prep_protein 2. Prepare Target (Protein in Amine-Free Buffer, pH 7.2-8.0) prep_protein->reaction incubation 4. Incubate (30-60 min @ RT or 2h @ 4°C) reaction->incubation quench 5. Quench Reaction (Add Tris or Glycine Buffer) incubation->quench purify 6. Purify Conjugate (Dialysis or Desalting Column) quench->purify analysis 7. Analysis & Downstream Use purify->analysis

References

Stability of Boc-NH-PEG3-NHS Ester at Various pH Levels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of NHS Ester Stability

N-hydroxysuccinimide esters are highly valued reagents in bioconjugation due to their ability to efficiently form stable amide bonds with primary amines on biomolecules. However, the reactivity of the NHS ester is a double-edged sword; it is also susceptible to hydrolysis, a competing reaction with water that cleaves the ester and renders it inactive for conjugation. The rate of this hydrolysis is profoundly influenced by the pH of the aqueous environment.

The central challenge in utilizing NHS esters is to find an optimal pH range that maximizes the rate of the desired aminolysis reaction while minimizing the rate of hydrolysis. Generally, the aminolysis reaction is favored at a slightly alkaline pH (typically 7.2-8.5), where a significant portion of the primary amines on the target molecule are deprotonated and thus nucleophilic.[][2] However, as the pH increases, the concentration of hydroxide (B78521) ions also increases, leading to a dramatic acceleration of NHS ester hydrolysis.[3]

Quantitative Analysis of NHS Ester Hydrolysis

The stability of an NHS ester is often quantified by its half-life (t½), the time it takes for half of the ester to hydrolyze in a given buffer at a specific pH and temperature. The tables below summarize the available quantitative data on the hydrolysis of NHS esters. It is important to note that these values are for general or specific non-Boc-NH-PEG3-NHS esters and should be used as a guideline. The presence of the Boc protecting group and the PEG linker may influence the exact hydrolysis kinetics.

Table 1: Half-life of General NHS Esters at Various pH Values and Temperatures

pHTemperature (°C)Half-life
7.004 - 5 hours
7.0Room Temperature~7 hours
8.041 hour
8.6410 minutes
9.0Room TemperatureMinutes

Data compiled from multiple sources.[3][4][5]

Table 2: Hydrolysis Half-life of Specific Porphyrin-NHS Esters at Room Temperature

CompoundpH 8.0pH 8.5pH 9.0
P3-NHS210 minutes180 minutes125 minutes
P4-NHS190 minutes130 minutes110 minutes

Data from a study on porphyrin-NHS esters, which provides a valuable reference for the pH-dependent hydrolysis of complex NHS esters.[6]

These tables clearly illustrate the inverse relationship between pH and NHS ester stability. A seemingly small increase in pH from 8.0 to 9.0 can result in a more than 50% reduction in the half-life of the NHS ester.

Reaction Pathways and Logical Relationships

The reaction of Boc-NH-PEG3-NHS ester with a primary amine is a competition between two primary pathways: aminolysis and hydrolysis. The following diagrams illustrate these pathways and the logical workflow for a typical bioconjugation experiment.

G cluster_main Reaction Pathways of this compound Boc_PEG_NHS This compound Conjugate Stable Amide Bond (Boc-NH-PEG3-CO-NH-R) Boc_PEG_NHS->Conjugate Aminolysis (Desired Reaction) Hydrolyzed_Ester Hydrolyzed Ester (Boc-NH-PEG3-COOH) Boc_PEG_NHS->Hydrolyzed_Ester Hydrolysis (Side Reaction) Primary_Amine Primary Amine (R-NH2) Water Water (H2O) NHS N-hydroxysuccinimide Conjugate->NHS releases Hydrolyzed_Ester->NHS releases

Caption: Competing reaction pathways for this compound.

G cluster_workflow Experimental Workflow for Bioconjugation Start Start Prepare_Reagents Prepare Amine-Containing Molecule in Amine-Free Buffer (pH 7.2-8.5) Start->Prepare_Reagents Dissolve_NHS Dissolve this compound in Anhydrous DMSO or DMF Prepare_Reagents->Dissolve_NHS Mix Add NHS Ester Solution to Amine Solution Dissolve_NHS->Mix Incubate Incubate at Room Temperature or 4°C Mix->Incubate Quench Quench Reaction (e.g., with Tris or Glycine) Incubate->Quench Purify Purify Conjugate (e.g., Dialysis, SEC) Quench->Purify Analyze Analyze Conjugate Purify->Analyze End End Analyze->End

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-NH-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Boc-NH-PEG3-NHS ester, a valuable heterobifunctional crosslinker commonly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental protocols, summarizes key quantitative data, and provides visualizations of the synthetic workflow and its application in targeted protein degradation.

Introduction

This compound is a versatile chemical tool featuring a Boc-protected amine, a hydrophilic tri-polyethylene glycol (PEG3) spacer, and an N-hydroxysuccinimide (NHS) ester. The Boc group provides a stable protecting group for the primary amine, which can be readily removed under acidic conditions to allow for subsequent conjugation. The PEG3 spacer enhances the solubility and bioavailability of the resulting conjugates while providing a flexible linker arm. The NHS ester is a highly reactive functional group that efficiently forms stable amide bonds with primary amines on biomolecules such as proteins, peptides, and antibodies. These characteristics make this compound an ideal linker for constructing complex bioconjugates and PROTACs.

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] The linker component of a PROTAC, for which this compound is a precursor, plays a critical role in optimizing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4]

Synthesis of this compound

The synthesis of this compound is typically a two-step process:

  • Synthesis of the Carboxylic Acid Intermediate: Boc-NH-PEG3-CH2CH2COOH is synthesized by reacting Boc-NH-PEG3-NH2 with succinic anhydride (B1165640).

  • Activation to the NHS Ester: The carboxylic acid intermediate is then activated with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to yield the final this compound.

Experimental Protocols

2.1.1. Synthesis of Boc-NH-PEG3-CH2CH2COOH

This protocol describes the synthesis of the carboxylic acid intermediate.

  • Materials and Reagents:

  • Procedure:

    • Dissolve Boc-NH-PEG3-NH2 (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

    • Add succinic anhydride (1.1 eq) portion-wise to the reaction mixture.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl (2 x volume of DCM) and then with brine (1 x volume of DCM).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure Boc-NH-PEG3-CH2CH2COOH.

2.1.2. Synthesis of this compound

This protocol details the activation of the carboxylic acid to the corresponding NHS ester.[5]

  • Materials and Reagents:

    • Boc-NH-PEG3-CH2CH2COOH

    • N-Hydroxysuccinimide (NHS)

    • Dicyclohexylcarbodiimide (DCC)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Dicyclohexylurea (DCU) (byproduct)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve Boc-NH-PEG3-CH2CH2COOH (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM or DMF dropwise to the cooled reaction mixture.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM or DMF.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by silica gel column chromatography. A common eluent system is a gradient of ethyl acetate (B1210297) in hexanes. It is important to use a neutral or slightly acidic mobile phase to avoid hydrolysis of the NHS ester. The addition of a small amount of a competing amine like triethylamine to the mobile phase can sometimes be beneficial for purifying amine-containing compounds.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields and purity may vary depending on the specific reaction conditions and purification methods used.

StepProductStarting MaterialTypical Yield (%)Purity (%)Analytical Method
1Boc-NH-PEG3-CH2CH2COOHBoc-NH-PEG3-NH285-95>95¹H NMR, LC-MS
2This compoundBoc-NH-PEG3-CH2CH2COOH70-85>95¹H NMR, LC-MS

Visualization of Synthesis and Application

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

G cluster_0 Step 1: Carboxylic Acid Formation cluster_1 Step 2: NHS Ester Activation Boc-NH-PEG3-NH2 Boc-NH-PEG3-NH2 Reaction_1 Reaction (DCM, TEA) Boc-NH-PEG3-NH2->Reaction_1 Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Reaction_1 Boc-NH-PEG3-COOH Boc-NH-PEG3-CH2CH2COOH Reaction_1->Boc-NH-PEG3-COOH Purification_1 Purification (Column Chromatography) Boc-NH-PEG3-COOH->Purification_1 Pure_COOH Pure Boc-NH-PEG3-CH2CH2COOH Purification_1->Pure_COOH Reaction_2 Reaction (DCM or DMF) Pure_COOH->Reaction_2 NHS N-Hydroxysuccinimide NHS->Reaction_2 DCC DCC DCC->Reaction_2 Boc-NH-PEG3-NHS This compound Reaction_2->Boc-NH-PEG3-NHS Purification_2 Purification (Column Chromatography) Boc-NH-PEG3-NHS->Purification_2 Final_Product Pure this compound Purification_2->Final_Product

Caption: Synthesis workflow for this compound.

Application in PROTAC Signaling Pathway

This compound serves as a crucial building block for the synthesis of PROTACs. After deprotection of the Boc group, the resulting free amine can be conjugated to a ligand for an E3 ubiquitin ligase. The NHS ester end can be reacted with a ligand for the target protein. The resulting PROTAC then facilitates the formation of a ternary complex, leading to the degradation of the target protein.

PROTAC_Pathway cluster_PROTAC PROTAC Action cluster_Degradation Ubiquitin-Proteasome System PROTAC PROTAC (with deprotected PEG3 linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ub transfer Ub_Target Polyubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound, a key reagent for researchers in drug development and chemical biology. The provided protocols and diagrams offer a practical resource for the successful preparation and application of this versatile crosslinker in the construction of sophisticated bioconjugates and PROTACs for targeted protein degradation. Careful execution of the described synthetic and purification steps is crucial for obtaining a high-purity product, which is essential for reproducible downstream applications.

References

The Cornerstone of Bioconjugation: An In-depth Technical Guide to the Function of NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters have established themselves as an indispensable tool in the field of bioconjugation, enabling the covalent attachment of a wide array of molecules to proteins, antibodies, peptides, and other biomolecules. Their widespread adoption stems from a combination of high reactivity, selectivity towards primary amines, and the formation of stable amide bonds under mild aqueous conditions. This technical guide provides a comprehensive exploration of the core principles of NHS ester chemistry, detailed experimental protocols for key applications, and quantitative data to inform experimental design and troubleshooting.

The Chemical Foundation of NHS Ester Reactivity

The utility of NHS esters lies in their ability to efficiently and selectively react with primary amines (–NH₂) present on biomolecules, most notably the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptide chains. The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[1][]

A critical factor governing the efficiency of this reaction is the pH of the reaction buffer. The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[1][] At a lower pH, primary amines are predominantly protonated (–NH₃⁺), rendering them non-nucleophilic and thus unreactive. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester, a competing side reaction where the ester reacts with water, increases significantly, which can reduce the overall yield of the desired bioconjugate.[1][3]

Quantitative Data for Experimental Design

Careful consideration of reaction parameters is crucial for successful and reproducible bioconjugation. The following tables summarize key quantitative data to guide the design of experiments involving NHS esters.

Table 1: Stability of NHS and Sulfo-NHS Esters at Various pH Values

The stability of the NHS ester in an aqueous environment is a critical factor, as hydrolysis competes directly with the desired aminolysis reaction. The half-life of the ester is highly dependent on the pH of the solution.

pHTemperature (°C)Half-life of NHS EsterHalf-life of Sulfo-NHS EsterReferences
7.044-5 hoursGenerally more stable[1][4]
8.041 hourGenerally more stable[4]
8.6410 minutesGenerally more stable[1][4]

Note: Half-life values can vary depending on the specific NHS ester derivative and buffer composition.

Table 2: Recommended Molar Excess of NHS Ester for Common Bioconjugation Applications

The optimal molar ratio of NHS ester to the biomolecule is empirical and should be optimized for each specific application to achieve the desired degree of labeling (DOL).

ApplicationBiomolecule ConcentrationRecommended Starting Molar ExcessReferences
General Protein Labeling1-10 mg/mL10- to 20-fold[5]
Antibody Labeling (for imaging)2-10 mg/mL5- to 15-fold[6]
Antibody-Drug Conjugate (ADC)1-10 mg/mL3- to 8-fold[7]
Surface ImmobilizationVariableDependent on surface density[8]
Protein Cross-linking1-5 mg/mL20- to 50-fold[9]

Table 3: Comparison of NHS and Sulfo-NHS Esters

The choice between a standard NHS ester and its sulfonated analog, Sulfo-NHS ester, depends on the specific experimental requirements.

FeatureNHS EsterSulfo-NHS EsterReferences
Solubility Generally insoluble in aqueous buffers; requires a co-solvent like DMSO or DMF.Water-soluble due to the presence of a sulfonate group.[10][11]
Cell Membrane Permeability Permeable, allowing for intracellular labeling.Generally impermeable, restricting labeling to the cell surface.[10]
Stability in Aqueous Solution Prone to hydrolysis.Generally exhibits slightly greater stability against hydrolysis.[10]
Applications Intracellular labeling, labeling of hydrophobic molecules.Cell surface labeling, conjugation of biomolecules sensitive to organic solvents.[11]

Table 4: Reactivity of NHS Esters with Different Amino Acid Residues

While NHS esters are highly selective for primary amines, side reactions with other nucleophilic amino acid residues can occur, particularly at higher pH or when primary amines are not readily accessible.

Amino Acid ResidueFunctional GroupRelative Reactivity with NHS EsterStability of Resulting LinkageReferences
Lysine (side chain)Primary amineHighVery Stable (Amide bond)[12][13]
N-terminusPrimary amineHighVery Stable (Amide bond)[12][13]
SerineHydroxylLowUnstable (Ester bond)[12][14]
ThreonineHydroxylLowUnstable (Ester bond)[12][14]
TyrosinePhenolic hydroxylLowUnstable (Ester bond)[12][14]
CysteineSulfhydrylVery LowUnstable (Thioester bond)[14]

Mandatory Visualizations

Diagrams illustrating key processes provide a clear and concise understanding of the underlying principles of NHS ester chemistry.

NHS_Ester_Reaction cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products NHS_Ester NHS Ester R-CO-O-NHS Tetrahedral_Intermediate Tetrahedral Intermediate NHS_Ester->Tetrahedral_Intermediate Nucleophilic Attack Primary_Amine Primary Amine R'-NH₂ Primary_Amine->Tetrahedral_Intermediate Amide_Bond Stable Amide Bond R-CO-NH-R' Tetrahedral_Intermediate->Amide_Bond Collapse of Intermediate NHS_Leaving_Group N-Hydroxysuccinimide Tetrahedral_Intermediate->NHS_Leaving_Group

Figure 1: Reaction mechanism of an NHS ester with a primary amine.

Antibody_Labeling_Workflow A Prepare Antibody Solution (Amine-free buffer, pH 8.0-8.5) C Add NHS Ester-Dye to Antibody Solution (Controlled molar excess) A->C B Prepare NHS Ester-Dye Solution (Anhydrous DMSO or DMF) B->C D Incubate (Room temperature or 4°C, protected from light) C->D E Quench Reaction (Optional) (Add Tris or glycine) D->E F Purify Labeled Antibody (Size-exclusion chromatography or dialysis) E->F G Characterize Conjugate (Determine Degree of Labeling) F->G

Figure 2: A typical experimental workflow for antibody labeling.

Troubleshooting_Workflow Start Low Conjugation Efficiency? Check_pH Is pH between 7.2 and 8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Optimize Optimize Reaction Conditions Check_pH->Optimize No Check_NHS_Ester Is NHS ester fresh and anhydrous? Check_Buffer->Check_NHS_Ester Yes Check_Buffer->Optimize No Check_Molar_Ratio Is molar ratio sufficient? Check_NHS_Ester->Check_Molar_Ratio Yes Check_NHS_Ester->Optimize No Check_Concentration Is protein concentration adequate? Check_Molar_Ratio->Check_Concentration Yes Check_Molar_Ratio->Optimize No Check_Concentration->Optimize No Success Successful Conjugation Check_Concentration->Success Yes Optimize->Start

Figure 3: Logical workflow for troubleshooting low conjugation efficiency.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for common bioconjugation applications using NHS esters. It is important to note that these are general guidelines, and optimization may be necessary for specific biomolecules and applications.

Protocol 1: General Protocol for Antibody Labeling with an NHS Ester-Activated Fluorescent Dye

This protocol describes the labeling of an antibody with a fluorescent dye functionalized with an NHS ester.

Materials:

  • Antibody of interest (in an amine-free buffer such as PBS)

  • NHS ester-activated fluorescent dye

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Antibody Preparation:

    • Prepare a solution of the antibody at a concentration of 2-10 mg/mL in the Reaction Buffer.[15] If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or buffer exchange chromatography.

  • NHS Ester-Dye Preparation:

    • Immediately before use, dissolve the NHS ester-activated dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7] Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • Calculate the required volume of the dye solution to achieve the desired molar excess (refer to Table 2).

    • While gently vortexing the antibody solution, add the calculated volume of the dissolved NHS ester-dye in a dropwise manner.

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light.[]

  • Quenching the Reaction (Optional):

    • To terminate the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody, which will typically be the first colored band to elute.

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) of the conjugate by measuring the absorbance at 280 nm and the maximum absorbance of the dye.

Protocol 2: Protocol for Two-Step Covalent Immobilization of a Protein onto a Carboxylated Surface using EDC and Sulfo-NHS

This protocol details the immobilization of a protein onto a surface functionalized with carboxylic acid groups.

Materials:

  • Carboxylated surface (e.g., sensor chip, magnetic beads)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.4

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Protein to be immobilized (in Coupling Buffer)

  • Quenching/Blocking Buffer: 1 M ethanolamine-HCl, pH 8.5

Procedure:

  • Surface Activation:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M Sulfo-NHS in the Activation Buffer.

    • Wash the carboxylated surface with the Activation Buffer.

    • Incubate the surface with the EDC/Sulfo-NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups, forming Sulfo-NHS esters.[16]

  • Washing:

    • Wash the activated surface thoroughly with the Coupling Buffer to remove excess EDC and Sulfo-NHS.

  • Protein Immobilization:

    • Immediately apply a solution of the protein (typically 10-100 µg/mL) in Coupling Buffer to the activated surface.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C to allow for the covalent coupling of the protein's primary amines to the activated surface.[8]

  • Quenching and Blocking:

    • Wash the surface with the Coupling Buffer to remove unbound protein.

    • Incubate the surface with the Quenching/Blocking Buffer for 15-30 minutes at room temperature to deactivate any remaining reactive Sulfo-NHS esters and block non-specific binding sites.

  • Final Washing:

    • Wash the surface extensively with the Coupling Buffer to remove any non-covalently bound protein and quenching reagent.

    • The surface with the immobilized protein is now ready for use in downstream applications.

Protocol 3: General Protocol for Protein-Protein Cross-linking using a Homobifunctional NHS Ester

This protocol outlines a general procedure for cross-linking interacting proteins using a homobifunctional NHS ester cross-linker (e.g., BS³).

Materials:

  • Protein complex of interest in an amine-free buffer (e.g., PBS or HEPES), pH 7.2-8.5

  • Homobifunctional NHS ester cross-linker (e.g., BS³ - bis(sulfosuccinimidyl) suberate)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Anhydrous DMSO (if using a non-sulfonated cross-linker)

Procedure:

  • Sample Preparation:

    • Prepare the protein sample at a suitable concentration (e.g., 1 mg/mL) in the chosen reaction buffer.

  • Cross-linker Preparation:

    • Immediately before use, dissolve the NHS ester cross-linker in the reaction buffer (for water-soluble cross-linkers like BS³) or anhydrous DMSO (for water-insoluble cross-linkers) to a stock concentration of approximately 10 mM.[9][17]

  • Cross-linking Reaction:

    • Add the cross-linker solution to the protein sample to achieve a final concentration typically in the range of 0.25-2 mM. The optimal concentration should be determined empirically.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice.[18]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the cross-linking reaction by consuming any unreacted NHS ester groups.

    • Incubate for an additional 15 minutes.

  • Analysis:

    • Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to the cross-linked proteins. Further analysis can be performed using mass spectrometry to identify the cross-linked peptides and interaction sites.

References

The Hydrophilic Advantage: A Technical Guide to the PEG3 Spacer in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bioconjugation and drug delivery, the choice of a chemical linker can profoundly influence the efficacy, stability, and overall performance of a therapeutic agent. Among the diverse array of linkers, those incorporating polyethylene (B3416737) glycol (PEG) have become indispensable tools. This technical guide focuses on the core hydrophilic properties of the short, discrete PEG3 spacer, a tri-ethylene glycol unit, and its pivotal role in advancing modern therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The inherent hydrophilicity of the PEG3 spacer is a key attribute that addresses significant challenges in drug development, including solubility, aggregation, and pharmacokinetics.

Core Hydrophilic Properties of the PEG3 Spacer

The fundamental advantage of the PEG3 spacer lies in its pronounced hydrophilic nature, a direct consequence of the repeating ethylene (B1197577) glycol units (-CH₂-CH₂-O-). These units readily form hydrogen bonds with water molecules, creating a hydration shell around the molecule to which the spacer is attached. This "stealth" effect has several beneficial consequences:

  • Enhanced Solubility: Many potent small molecule drugs are hydrophobic, posing significant challenges for formulation and administration in aqueous physiological environments. The incorporation of a PEG3 spacer can dramatically increase the aqueous solubility of these payloads, preventing aggregation and improving their handling and bioavailability.[1][2]

  • Reduced Aggregation: The hydration shell created by the PEG spacer sterically hinders intermolecular interactions between conjugated molecules, thereby reducing the propensity for aggregation. This is particularly crucial for ADCs, where aggregation can lead to immunogenicity and altered pharmacokinetic profiles.[3][4]

  • Improved Pharmacokinetics: By increasing the hydrodynamic radius of a molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[1][5] The hydrophilic nature of the PEG3 spacer can also modulate the biodistribution of a drug, potentially leading to more favorable therapeutic indices.[4]

  • Low Immunogenicity: PEG is generally considered biocompatible and elicits a minimal immune response, a critical feature for therapeutic agents intended for in vivo use.[5]

Quantitative Data on PEG3-Containing Linkers

The following table summarizes the physicochemical properties of commercially available linker molecules incorporating a PEG3 spacer. This data provides a quantitative basis for selecting appropriate linkers for specific bioconjugation applications.

Product NameChemical FormulaMolecular Weight ( g/mol )SolubilitySupplier
PEG3-(CH2CO2H)2C8H14O7222.2Water, DMSO, DCM, DMFBroadPharm
m-PEG3-acidC8H16O5192.2Water, DMSO, DCM, DMFBroadPharm
m-PEG3-amineC7H17NO3163.22Not specifiedAxisPharm
Mal-PEG3-alcoholC10H15NO5229.23Not specifiedMedKoo Biosciences
Hydroxy-PEG3-methylamineC9H21NO4207.27Not specifiedMedKoo Biosciences

Experimental Protocols

Assessment of Hydrophilicity

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique to qualitatively and quantitatively assess the hydrophilicity of molecules. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Hydrophobic molecules have a stronger affinity for the stationary phase and thus elute later (have a longer retention time) than hydrophilic molecules. By comparing the retention times of a PEG3-containing molecule with its non-PEGylated counterpart or with molecules containing PEG spacers of different lengths, a relative measure of hydrophilicity can be determined.

Protocol:

  • Column: C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at a wavelength appropriate for the analyte (e.g., 280 nm for proteins) or Evaporative Light Scattering Detector (ELSD) for molecules without a chromophore.[6]

  • Analysis: A shorter retention time indicates greater hydrophilicity.

2. Contact Angle Goniometry

Contact angle measurement is a direct method to quantify the hydrophilicity of a surface. A droplet of a liquid (typically water) is placed on a solid surface, and the angle formed between the solid-liquid interface and the liquid-vapor interface is measured. A lower contact angle indicates a more hydrophilic surface. This method is particularly useful for evaluating the effect of PEGylation on the surface properties of materials.

Protocol:

  • Surface Preparation: The molecule of interest (e.g., a peptide with and without a PEG3 spacer) is immobilized on a solid substrate (e.g., a gold-coated slide or a silicon wafer).

  • Instrumentation: A contact angle goniometer equipped with a high-resolution camera.

  • Procedure:

    • A small droplet of deionized water (e.g., 1-5 µL) is gently deposited onto the prepared surface.

    • The profile of the droplet is captured by the camera.

    • Software is used to measure the angle at the three-phase (solid-liquid-gas) contact point.[1][4]

  • Analysis: A lower contact angle for the PEGylated surface compared to the non-PEGylated surface indicates an increase in hydrophilicity.

Bioconjugation Workflow: Antibody-Drug Conjugate (ADC) Synthesis

The following is a representative protocol for the synthesis of an ADC using a thiol-reactive linker containing a PEG3 spacer.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

  • Reducing agent (e.g., TCEP).

  • Thiol-reactive linker with PEG3 spacer (e.g., Maleimide-PEG3-payload).

  • Purification system (e.g., Size Exclusion Chromatography - SEC).

Procedure:

  • Antibody Reduction: The interchain disulfide bonds of the mAb are partially or fully reduced by incubation with a controlled molar excess of a reducing agent like TCEP. This exposes free thiol groups for conjugation.

  • Linker-Payload Conjugation: The thiol-reactive linker-payload, dissolved in a compatible organic co-solvent like DMSO, is added to the reduced antibody solution. The maleimide (B117702) group on the linker reacts with the free thiol groups on the antibody to form a stable thioether bond.

  • Quenching: The reaction can be quenched by adding an excess of a small molecule thiol, such as N-acetylcysteine, to react with any unreacted linker-payload.

  • Purification: The resulting ADC is purified from unreacted linker-payload, excess quenching agent, and aggregated protein using SEC.[7]

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry.[7]

Visualizing the Role of PEG3 Spacers

Experimental Workflow: ADC Synthesis

ADC_Synthesis_Workflow cluster_reduction Step 1: Antibody Reduction cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb with free -SH groups mAb->reduced_mAb Incubation TCEP TCEP (Reducing Agent) TCEP->reduced_mAb ADC_crude Crude ADC reduced_mAb->ADC_crude Reaction linker_payload Maleimide-PEG3-Payload linker_payload->ADC_crude SEC Size Exclusion Chromatography (SEC) ADC_crude->SEC purified_ADC Purified ADC SEC->purified_ADC HIC HIC (DAR) purified_ADC->HIC MS Mass Spectrometry purified_ADC->MS UV_Vis UV-Vis (Concentration) purified_ADC->UV_Vis

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation cluster_recycling Recycling PROTAC PROTAC (with PEG3 linker) POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds POI_Ub Ubiquitinated POI POI->POI_Ub E3_Ligase->POI_Ub transfers Ub Ub Ubiquitin Ub->E3_Ligase Proteasome Proteasome POI_Ub->Proteasome recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades PROTAC_recycled PROTAC (recycled) Proteasome->PROTAC_recycled E3_Ligase_recycled E3 Ligase (recycled) Proteasome->E3_Ligase_recycled

Caption: The catalytic mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Conclusion

The hydrophilic properties of the PEG3 spacer are a cornerstone of its utility in modern drug development. By enhancing solubility, reducing aggregation, and improving the pharmacokinetic profiles of conjugated molecules, this short and discrete PEG linker enables the advancement of complex therapeutics like ADCs and PROTACs. The ability to quantitatively assess its impact on hydrophilicity through techniques such as RP-HPLC and contact angle goniometry, coupled with well-defined bioconjugation protocols, provides researchers and drug development professionals with the tools necessary to rationally design and optimize the next generation of targeted therapies. The continued exploration and application of PEG3 and other discrete PEG linkers will undoubtedly play a crucial role in overcoming the challenges of drug delivery and unlocking the full potential of novel therapeutic modalities.

References

Molecular weight of Boc-NH-PEG3-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Boc-NH-PEG3-NHS ester, a heterobifunctional crosslinker pivotal in the fields of bioconjugation and targeted protein degradation.

Core Properties and Specifications

This compound is a polyethylene (B3416737) glycol (PEG)-based molecule functionalized with a tert-butyloxycarbonyl (Boc)-protected amine at one end and an N-hydroxysuccinimide (NHS) ester at the other. This structure allows for the covalent attachment to biomolecules, making it a valuable tool in drug development and proteomics.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
Molecular Weight 418.44 g/mol [1][2][3]
Molecular Formula C₁₈H₃₀N₂O₉[1][2]
CAS Number 2250216-93-2[1][2][3]
Purity ≥95%[3]
Appearance Colorless to light yellow liquid[2]
Density 1.23 g/cm³[2]

Mechanism of Action and Application

This compound serves as a flexible linker, notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1][2]

The NHS ester end of the molecule reacts with primary amines on proteins or other molecules to form stable amide bonds.[4][5] The Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation steps.[3][4][5] The PEG3 spacer enhances the solubility of the resulting conjugate in aqueous media.[4][5]

General Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the use of this compound in the synthesis of a PROTAC.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Conjugation to Target Ligand cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Conjugation to E3 Ligase Ligand A This compound C Boc-NH-PEG3-Ligand A->C NHS ester reaction B Target Protein Ligand (with primary amine) B->C D Boc-NH-PEG3-Ligand E H2N-PEG3-Ligand D->E Mild acid (e.g., TFA) F H2N-PEG3-Ligand H Final PROTAC Molecule F->H Amide bond formation G E3 Ligase Ligand (with reactive group) G->H

General workflow for synthesizing a PROTAC using this compound.

Detailed Experimental Protocol: General Amine Labeling

This protocol provides a general method for labeling a protein with this compound. Note that optimal conditions may vary depending on the specific application.

  • Reagent Preparation : Dissolve this compound in an anhydrous organic solvent such as Dimethylsulfoxide (DMSO) to create a stock solution.[1][2] A typical concentration is 10-50 mg/mL.

  • Protein Preparation : Prepare the protein to be labeled in an amine-free buffer at a pH range of 7.2-8.5. Buffers such as PBS (phosphate-buffered saline) or HEPES are suitable.

  • Conjugation Reaction : Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.

  • Incubation : Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching : Add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted NHS ester.

  • Purification : Remove excess, unreacted labeling reagent and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

  • Boc Deprotection (Optional) : If the newly introduced amine is required for a subsequent reaction, the Boc protecting group can be removed by treating the conjugate with a mild acid, such as trifluoroacetic acid (TFA).

  • Final Purification : Purify the deprotected conjugate to remove the deprotection reagents and byproducts.

Application in Targeted Protein Degradation

The role of a linker like this compound is critical in the efficacy of a PROTAC. The linker bridges the target protein and the E3 ligase, and its length and composition can significantly influence the formation and stability of the ternary complex, which is a prerequisite for successful ubiquitination and degradation.

The following diagram illustrates the logical pathway of PROTAC-mediated protein degradation.

PROTAC_Mechanism PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Logical pathway of PROTAC-mediated protein degradation.

References

Methodological & Application

Protocol for Site-Specific Protein Modification using Boc-NH-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Boc-NH-PEG3-NHS ester is a heterobifunctional linker designed for a two-step protein modification strategy. This reagent features an N-hydroxysuccinimide (NHS) ester at one end, which reacts with primary amines (such as the ε-amino group of lysine (B10760008) residues or the N-terminus) on a protein to form a stable amide bond. The other end of the linker is a Boc (tert-butyloxycarbonyl) protected amine. This protecting group is stable during the initial labeling reaction but can be efficiently removed under acidic conditions to expose a primary amine. This newly revealed amine can then be used for subsequent conjugation to other molecules of interest, such as drugs, fluorophores, or biotin, enabling precise, site-specific bioconjugation. The PEG3 (triethylene glycol) spacer enhances solubility and reduces steric hindrance.

This document provides a detailed protocol for the labeling of proteins with this compound and the subsequent deprotection of the Boc group.

Quantitative Data Summary

The degree of labeling (DOL), which represents the average number of linker molecules conjugated to each protein molecule, is a critical parameter to control for optimal conjugate performance. The DOL is influenced by several factors, most notably the molar ratio of the this compound to the protein during the labeling reaction. The following table provides a general guideline for the expected DOL for a typical IgG antibody (150 kDa) at a concentration of 5-10 mg/mL in a suitable reaction buffer. Actual results may vary depending on the specific protein and reaction conditions.

Molar Ratio (Linker:Protein)Expected Degree of Labeling (DOL)General Outcome
5:11 - 3Low level of labeling, suitable for applications where minimal modification is desired to preserve protein function.
10:13 - 6Moderate labeling, a good starting point for many applications, balancing modification with protein activity.
20:16 - 10High level of labeling, may be suitable for applications requiring a high density of conjugated molecules, but risks protein aggregation or loss of activity.
40:1> 10Very high labeling, significant risk of protein precipitation and compromised biological function.

Experimental Protocols

This protocol is divided into two main parts: the initial labeling of the protein with this compound and the subsequent deprotection of the Boc group to reveal the primary amine.

Part 1: Protein Labeling with this compound

Materials:

  • Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.0-8.5

  • Purification column (e.g., desalting column, size-exclusion chromatography)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • If the protein solution contains primary amines such as Tris or glycine, it must be exchanged into an amine-free buffer like PBS. This can be achieved by dialysis or using a desalting column.

    • Adjust the protein concentration to 2-10 mg/mL in the reaction buffer. Higher concentrations generally lead to better labeling efficiency.[]

  • This compound Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the linker (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use. NHS esters are moisture-sensitive and prone to hydrolysis.

  • Labeling Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution. The molar ratio of linker to protein should be optimized based on the desired DOL (refer to the table above).

    • Gently mix the reaction solution and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted this compound and byproducts by running the reaction mixture through a desalting column or by size-exclusion chromatography. The first colored band to elute is typically the labeled protein.

  • Characterization (Optional but Recommended):

    • The degree of labeling can be determined using various methods, though it can be challenging without a chromophore on the linker. Techniques such as MALDI-TOF mass spectrometry can be used to determine the number of attached linkers by the mass shift.

Part 2: Boc Deprotection

Materials:

  • Boc-labeled protein

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or an aqueous buffer system

  • Neutralization buffer (e.g., sodium bicarbonate solution)

  • Purification column

Procedure:

  • Deprotection Reaction:

    • The most common method for Boc deprotection is treatment with a strong acid like trifluoroacetic acid (TFA).[2][3]

    • For proteins in an aqueous solution, carefully add a final concentration of 5-50% TFA to the Boc-labeled protein. The optimal concentration and incubation time should be determined empirically to ensure deprotection without denaturing the protein.

    • Incubate the reaction on ice for 30 minutes to 2 hours.

  • Neutralization:

    • Neutralize the reaction by adding a mild base, such as a saturated sodium bicarbonate solution, until the pH returns to a physiological range (pH 7-8).

  • Purification:

    • Immediately purify the deprotected protein to remove TFA and other small molecules using a desalting column or dialysis.

  • Verification of Deprotection (Optional):

    • Successful deprotection can be confirmed by reacting the newly exposed amine with an amine-reactive fluorescent dye and measuring the fluorescence, or by a change in the isoelectric point using isoelectric focusing (IEF) gels.

Visualizations

G cluster_prep Preparation cluster_reaction Labeling & Purification cluster_deprotection Boc Deprotection & Final Purification protein_prep Prepare Protein Solution (2-10 mg/mL in Amine-Free Buffer) reaction Combine and Incubate (1-2h at RT or overnight at 4°C) protein_prep->reaction linker_prep Prepare this compound (10 mg/mL in DMSO/DMF) linker_prep->reaction purification1 Purify Labeled Protein (Desalting/SEC Column) reaction->purification1 deprotection Add TFA (5-50%) (Incubate on ice for 30-120 min) purification1->deprotection neutralization Neutralize with Bicarbonate deprotection->neutralization purification2 Final Purification (Desalting/Dialysis) neutralization->purification2

Caption: Experimental workflow for protein labeling and deprotection.

Caption: Chemical reaction pathway for protein modification.

References

Step-by-Step Guide for PROTAC Synthesis Using Boc-NH-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A typical PROTAC is composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical element, influencing the PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties.[3]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified to optimize the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] This document provides a detailed, step-by-step guide for the synthesis of a PROTAC using a Boc-NH-PEG3-NHS ester linker, a common building block in PROTAC development.[4]

Quantitative Data Summary

The following table summarizes representative quantitative data for the key steps in the synthesis of a PROTAC using the this compound linker. The yields are based on typical outcomes for similar reactions reported in the literature.

StepReactantsProductTypical Yield (%)Purity (%)
1. Coupling of Linker to E3 Ligase Ligand Amine-functionalized E3 Ligase Ligand, this compoundBoc-NH-PEG3-E3 Ligase Ligand85-95>95
2. Boc Deprotection Boc-NH-PEG3-E3 Ligase Ligand, Trifluoroacetic Acid (TFA)NH2-PEG3-E3 Ligase Ligand (TFA salt)95-100 (quantitative)>95
3. Coupling of Target Protein Ligand (Warhead) NH2-PEG3-E3 Ligase Ligand, Carboxylic acid-functionalized Target Protein Ligand, HATU, DIPEAFinal PROTAC60-80>98

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of a generic PROTAC using a this compound linker.

Protocol 1: Coupling of this compound to an Amine-Functionalized E3 Ligase Ligand

This protocol describes the reaction of the NHS ester end of the linker with a primary or secondary amine on the E3 ligase ligand.

Materials and Reagents:

  • Amine-functionalized E3 Ligase Ligand (e.g., pomalidomide (B1683931) derivative)

  • This compound[4]

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add TEA or DIPEA (2.0-3.0 eq) to the solution.

  • In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF.

  • Add the this compound solution dropwise to the E3 ligase ligand solution with stirring.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Boc-NH-PEG3-E3 Ligase Ligand conjugate.

Protocol 2: Boc Deprotection of the PEGylated E3 Ligase Ligand

This protocol details the removal of the Boc protecting group to expose the terminal amine for the subsequent coupling reaction.

Materials and Reagents:

  • Boc-NH-PEG3-E3 Ligase Ligand

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere, dissolve the Boc-NH-PEG3-E3 Ligase Ligand (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA (20-50% v/v in DCM) dropwise to the solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS by observing the disappearance of the starting material and the appearance of the deprotected product mass.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine TFA salt (NH2-PEG3-E3 Ligase Ligand) is often used in the next step without further purification.

Protocol 3: Coupling of the Deprotected Linker-E3 Ligase Ligand to a Carboxylic Acid-Functionalized Target Protein Ligand (Warhead)

This final step involves the formation of an amide bond to assemble the complete PROTAC molecule.

Materials and Reagents:

  • NH2-PEG3-E3 Ligase Ligand (TFA salt)

  • Carboxylic acid-functionalized Target Protein Ligand (Warhead)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid-functionalized target protein ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0-4.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Dissolve the NH2-PEG3-E3 Ligase Ligand (TFA salt) (1.1 eq) in a small amount of anhydrous DMF and add it to the activated warhead solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure product.

  • Characterize the final PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final PROTAC Assembly E3_Ligand Amine-Functionalized E3 Ligase Ligand Coupling NHS Ester-Amine Coupling (DMF, DIPEA) E3_Ligand->Coupling Linker This compound Linker->Coupling Intermediate_1 Boc-NH-PEG3-E3 Ligase Ligand Coupling->Intermediate_1 Purification_1 Flash Chromatography Intermediate_1->Purification_1 Deprotection TFA/DCM Purification_1->Deprotection Intermediate_2 NH2-PEG3-E3 Ligase Ligand (TFA Salt) Deprotection->Intermediate_2 Amide_Coupling Amide Coupling (HATU, DIPEA, DMF) Intermediate_2->Amide_Coupling Warhead Carboxylic Acid-Functionalized Target Protein Ligand Warhead->Amide_Coupling Final_PROTAC Final PROTAC Amide_Coupling->Final_PROTAC Purification_2 Preparative HPLC Final_PROTAC->Purification_2

Caption: Experimental workflow for PROTAC synthesis.

PROTAC Signaling Pathway

PROTAC_Signaling_Pathway cluster_PROTAC PROTAC Molecule cluster_Cell Cellular Environment PROTAC PROTAC (Warhead-PEG-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Binds POI Target Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination Induces Recycling PROTAC Recycling Ternary_Complex->Recycling Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recruitment Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Recycling->PROTAC Catalytic Cycle

Caption: PROTAC mechanism of action.

References

Application Notes and Protocols for Boc-NH-PEG3-NHS Ester Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG3-NHS ester is a heterobifunctional crosslinker that plays a crucial role in bioconjugation and is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This reagent features a Boc-protected amine, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates covalent bond formation with primary amines, such as those on the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form a stable amide bond.[][5] The PEG spacer enhances solubility and provides appropriate distancing between conjugated molecules.[5] The Boc protecting group allows for orthogonal reactivity, where the amine can be deprotected under acidic conditions for subsequent conjugation steps.[5][]

These application notes provide a comprehensive overview of the reaction between this compound and primary amines, including detailed protocols for conjugation to proteins and small molecules, and its application in PROTAC synthesis.

Reaction Mechanism and Kinetics

The reaction proceeds via a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[] The reaction is most efficient at a slightly basic pH (7.2-8.5) to ensure the primary amine is deprotonated and thus more nucleophilic.[]

Table 1: Representative Reaction Kinetics of a Porphyrin-NHS Ester with a PEG-Amine [7][8]

pHReaction Half-life (t½) for Amide FormationFinal Amide Yield
8.080 minutes80-85%
8.520 minutes87-92%
9.010 minutes87-92%

Note: This data is for a related, but not identical, NHS ester and should be used as a general guideline.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein

This protocol details the steps for labeling a protein with this compound.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0; 0.1 M sodium bicarbonate, pH 8.3-8.5)[9]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[9]

  • Desalting column or dialysis cassette for purification[9]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the chosen amine-free buffer to a concentration of 1-10 mg/mL.[9] If the protein solution contains primary amines (e.g., Tris buffer), it must be exchanged into an amine-free buffer via dialysis or a desalting column.

  • This compound Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[9] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[9]

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to avoid protein denaturation.[9]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[9]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess NHS ester.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.[9]

  • Characterization:

    • The resulting conjugate can be characterized by techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and determine the degree of labeling.

Protocol 2: Conjugation to an Amine-Containing Small Molecule

This protocol outlines the procedure for reacting this compound with a small molecule containing a primary amine.

Materials:

  • Amine-containing small molecule

  • This compound

  • Anhydrous aprotic solvent (e.g., DMF, DCM, or DMSO)[9]

  • Tertiary amine base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA))[9]

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Dissolution:

    • Dissolve the amine-containing small molecule in an anhydrous aprotic solvent.

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), add 1.0-1.2 equivalents of this compound to the solution of the small molecule.

    • Add 1.5-2.0 equivalents of a tertiary amine base (e.g., TEA or DIPEA) to the reaction mixture.[9]

  • Reaction:

    • Stir the reaction at room temperature for 3-24 hours.[9] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be worked up using standard organic synthesis procedures (e.g., aqueous extraction).

    • The crude product is then purified by column chromatography on silica gel to isolate the desired conjugate.[9]

Application in PROTAC Synthesis

This compound is a valuable tool in the synthesis of PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1] The synthesis is typically a multi-step process.

General Workflow for PROTAC Synthesis:

  • Conjugation to the First Ligand: The NHS ester end of this compound is reacted with a primary amine on either the E3 ligase ligand or the target protein ligand, following a protocol similar to Protocol 2 described above.

  • Boc Deprotection: The Boc protecting group on the resulting conjugate is removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in dioxane) to reveal a free primary amine.[10]

  • Conjugation to the Second Ligand: The newly exposed amine is then coupled to the second ligand, which typically has a carboxylic acid moiety, using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).

Visualizations

Reaction of this compound with a Primary Amine

G cluster_reactants Reactants cluster_products Products Boc_PEG_NHS This compound Conjugate Boc-NH-PEG3-Amide-R Boc_PEG_NHS->Conjugate Nucleophilic Acyl Substitution NHS N-hydroxysuccinimide Boc_PEG_NHS->NHS Primary_Amine Primary Amine (R-NH2) Primary_Amine->Conjugate

Caption: Reaction of this compound with a Primary Amine.

Experimental Workflow for Protein Conjugation

G Start Start: Protein Solution (Amine-free buffer) Prepare_NHS Prepare 10 mM This compound in DMSO/DMF Start->Prepare_NHS Mix Add NHS ester to protein solution Start->Mix Prepare_NHS->Mix Incubate Incubate at RT (30-60 min) or on ice (2 hours) Mix->Incubate Quench Quench with Tris buffer (optional) Incubate->Quench Purify Purify by desalting column or dialysis Quench->Purify Characterize Characterize conjugate (SDS-PAGE, MS, HPLC) Purify->Characterize

Caption: Experimental Workflow for Protein Conjugation.

Logical Relationship in PROTAC Synthesis

G Ligand1 Ligand 1 (E3 Ligase or Target Protein) Step1 1. Conjugate Ligand 1 to NHS ester Ligand1->Step1 Linker This compound Linker->Step1 Intermediate Ligand1-PEG3-NH-Boc Step1->Intermediate Step2 2. Deprotect Boc group (Acidic conditions) Intermediate->Step2 Amine_Linker Ligand1-PEG3-NH2 Step2->Amine_Linker Step3 3. Couple Amine to Ligand 2 (Peptide coupling) Amine_Linker->Step3 Ligand2 Ligand 2 (Target Protein or E3 Ligase) Ligand2->Step3 PROTAC Final PROTAC Molecule Step3->PROTAC

Caption: Logical Relationship in PROTAC Synthesis.

References

Application Notes & Protocols: Achieving Optimal Conjugation with Boc-NH-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-hydroxysuccinimide (NHS) esters are among the most utilized reagents for covalently modifying primary amines (-NH₂) found on biomolecules like proteins, peptides, and amine-modified oligonucleotides.[1][2] The Boc-NH-PEG3-NHS ester is a heterobifunctional linker featuring three key components:

  • Boc Group: A tert-butyloxycarbonyl protecting group on a primary amine, allowing for orthogonal chemistry. This group can be removed under acidic conditions for subsequent modification steps.[3][4]

  • PEG3 Spacer: A three-unit polyethylene (B3416737) glycol chain that enhances the hydrophilicity and solubility of the conjugate, reduces steric hindrance, and can decrease potential immunogenicity.[3][]

  • NHS Ester: An amine-reactive functional group that forms a stable, covalent amide bond with primary amines under specific reaction conditions.[]

This linker is particularly valuable in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ubiquitin ligase ligand.[7][8] Achieving high conjugation efficiency requires careful optimization of reaction conditions to favor the aminolysis reaction over the competing hydrolysis of the NHS ester.[]

Chemical Reaction Mechanism

The primary reaction is a nucleophilic acyl substitution. The unprotonated primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide (NHS) and forming a highly stable amide bond.[1][] However, water can also act as a nucleophile, leading to the hydrolysis of the NHS ester into an unreactive carboxylic acid. This hydrolysis is a significant competing reaction that can reduce conjugation yield, especially at higher pH values or in dilute reaction mixtures.[9]

G cluster_main NHS Ester Conjugation Pathways Reagents This compound + Target Molecule (R-NH₂) Intermediate Tetrahedral Intermediate Reagents->Intermediate Aminolysis (Desired Reaction) [R-NH₂] Hydrolysis Hydrolyzed NHS Ester (Unreactive Carboxylic Acid) Reagents->Hydrolysis   Hydrolysis (Side Reaction) [H₂O]    Conjugate Stable Amide Bond (Boc-NH-PEG3-CO-NH-R) Intermediate->Conjugate Forms stable conjugate NHS_byproduct NHS Byproduct (N-hydroxysuccinimide) Intermediate->NHS_byproduct Releases Hydrolysis->NHS_byproduct Releases

Caption: Competing reaction pathways for NHS ester conjugation.

Optimal Reaction Conditions

Optimizing the following parameters is critical for maximizing the yield of the desired conjugate while minimizing hydrolysis of the NHS ester.

ParameterRecommended RangeRationale & Key Considerations
pH 7.2 - 8.5The optimal pH balances amine reactivity and ester stability. Below pH 7.2, primary amines are protonated and non-nucleophilic.[1][10] Above pH 8.5, the rate of NHS ester hydrolysis increases significantly, reducing yield.[9] A pH of 8.3-8.5 is often cited as ideal for many biomolecules.[11]
Buffer System Amine-free buffersBuffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for reaction with the NHS ester and must be avoided.[12][13] Recommended buffers include Phosphate (PBS), Borate, Carbonate-Bicarbonate, and HEPES.
Temperature 4°C to 25°C (Room Temp)Reactions can be performed at room temperature for faster kinetics (e.g., 30-60 minutes) or at 4°C for longer incubations (e.g., 2-4 hours) to improve stability for sensitive biomolecules.[12]
Molar Ratio 5x to 20x excessA molar excess of the this compound relative to the amine-containing molecule is used to drive the reaction towards completion.[12] The optimal ratio depends on the concentration and reactivity of the target molecule and should be determined empirically.
Reaction Time 30 minutes to 4 hoursTypical reaction times are 30-60 minutes at room temperature or 2-4 hours at 4°C.[12] The reaction progress can be monitored if necessary.
Solvent Anhydrous DMSO or DMFThis compound is often insoluble in aqueous buffers and should first be dissolved in a minimal amount of high-quality, anhydrous, amine-free organic solvent like DMSO or DMF.[11] The final organic solvent concentration in the reaction mixture should ideally not exceed 10%.[12]

Detailed Experimental Protocols

Reagent Storage and Handling
  • This compound: This reagent is moisture-sensitive.[12] Store the solid form at -20°C in a desiccator.[7][13] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[12][13]

  • Stock Solutions: Do not prepare aqueous stock solutions of the NHS ester, as it hydrolyzes rapidly.[12] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[10] Unused reconstituted reagent should be discarded.[12]

General Protocol for Protein Conjugation

This protocol provides a general guideline for conjugating this compound to a protein containing accessible primary amines (e.g., lysine (B10760008) residues).

Materials:

  • This compound

  • Protein of interest

  • Reaction Buffer: Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4-8.0, or 0.1 M Sodium Bicarbonate, pH 8.3.[11]

  • Solvent: Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[11]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.

  • Purification System: Dialysis cassettes or size-exclusion chromatography (SEC) column.[12]

G Experimental Workflow for NHS Ester Conjugation prep_protein 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) mix 3. Mix Reagents (Add NHS ester to protein solution while gently vortexing) prep_protein->mix prep_nhs 2. Prepare NHS Ester Solution (e.g., 10 mM in anhydrous DMSO or DMF) prep_nhs->mix incubate 4. Incubate (30-60 min at RT or 2-4 hr at 4°C) mix->incubate quench 5. Quench Reaction (Optional) (Add Tris or Glycine buffer) incubate->quench purify 6. Purify Conjugate (Dialysis or Size-Exclusion Chromatography) quench->purify analyze 7. Analyze & Store (Characterize conjugate and store appropriately) purify->analyze

Caption: General experimental workflow for NHS ester bioconjugation.

Procedure:

  • Prepare Protein Solution: Dissolve the protein to be labeled in the chosen amine-free reaction buffer at a concentration of 1-10 mg/mL.[10] Ensure the buffer pH is within the optimal range of 7.2-8.5.[10]

  • Prepare NHS Ester Solution: Immediately before use, prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF.[12]

  • Calculate Molar Ratio: Determine the volume of the NHS ester solution needed to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.[10][12]

  • Initiate Conjugation: Add the calculated volume of the NHS ester solution to the protein solution while gently stirring or vortexing. Ensure the final volume of organic solvent does not exceed 10% of the total reaction volume.[12]

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[12] Protect light-sensitive molecules from light.[14]

  • Quench Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., Tris or Glycine) to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes. This step consumes any unreacted NHS ester.

  • Purify the Conjugate: Remove unreacted this compound and the NHS byproduct from the conjugate mixture. This is most commonly achieved using dialysis against a suitable buffer (e.g., PBS) or a size-exclusion chromatography column (e.g., G-25).[11][12]

  • Characterization and Storage: Characterize the final conjugate using appropriate methods (e.g., SDS-PAGE, mass spectrometry, HPLC). Store the purified conjugate under conditions that are optimal for the protein's stability.[12]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Conjugation Yield Reagent Hydrolysis: NHS ester was exposed to moisture during storage or handling.Store reagent properly at -20°C with desiccant. Allow the vial to warm to room temperature before opening.[12] Use freshly prepared stock solutions.[13]
Incorrect Buffer: Buffer contains primary amines (e.g., Tris, glycine).Use a recommended amine-free buffer such as PBS, Borate, or Carbonate at the correct pH.
Incorrect pH: Reaction pH is too low (<7.2), leaving amines protonated and unreactive.Verify the pH of your reaction buffer and adjust as needed to be within the 7.2-8.5 range.[13]
Low Protein Concentration: The rate of hydrolysis is a more significant competitor in dilute protein solutions.[13]If possible, increase the concentration of the protein to favor the conjugation reaction.[13]
Precipitation During Reaction Solvent Issue: The addition of the organic solvent caused the protein to precipitate.Ensure the final concentration of DMSO or DMF is as low as possible, preferably <10%.[12] Add the NHS ester solution slowly while vortexing.
Hydrophobicity: The conjugated molecule is highly hydrophobic, reducing the solubility of the final product.The PEG3 spacer in the linker is designed to mitigate this, but for very hydrophobic molecules, consider using a linker with a longer PEG chain if available.[13]

Application Example: PROTAC Synthesis

This compound is a valuable tool in the development of PROTACs. The NHS ester end can be reacted with a primary amine on an E3 ligase ligand. Subsequently, the Boc protecting group can be removed to reveal a primary amine, which can then be coupled to a target-binding ligand, completing the synthesis of the bifunctional PROTAC molecule.

G PROTAC Synthesis using this compound linker This compound step1 Step 1: Conjugation (NHS ester reaction) linker->step1 e3_ligand E3 Ligase Ligand (with -NH₂) e3_ligand->step1 intermediate Boc-NH-PEG3-E3 Ligand step1->intermediate step2 Step 2: Deprotection (Acidic conditions) intermediate->step2 activated_linker H₂N-PEG3-E3 Ligand step2->activated_linker step3 Step 3: Final Coupling activated_linker->step3 target_ligand Target Protein Ligand (with -COOH or other reactive group) target_ligand->step3 protac Final PROTAC Molecule step3->protac

Caption: Logical workflow for synthesizing a PROTAC molecule.

References

Application Notes and Protocols for Boc-NH-PEG3-NHS Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the drug is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. Boc-NH-PEG3-NHS ester is a heterobifunctional linker that offers several advantages in ADC development. The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can mitigate aggregation issues associated with hydrophobic payloads and improve systemic circulation. The N-hydroxysuccinimide (NHS) ester provides a reactive group for covalent attachment to primary amines, such as the lysine (B10760008) residues on the surface of an antibody, forming a stable amide bond. The Boc-protecting group on the terminal amine allows for subsequent conjugation of a payload after deprotection, enabling a modular approach to ADC synthesis.

These application notes provide a comprehensive guide to utilizing this compound in the development of ADCs, including detailed experimental protocols, data presentation, and visualizations of key processes.

Key Features of this compound in ADCs

  • Enhanced Hydrophilicity: The PEG3 spacer increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic drug payloads, helping to prevent aggregation.

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a hydration shell around the payload, shielding it from premature clearance mechanisms and extending the ADC's circulation half-life.

  • Biocompatibility and Low Immunogenicity: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the attached payload.

  • Stable Linkage: The NHS ester reacts with primary amines on the antibody to form a highly stable amide bond, ensuring the integrity of the ADC in circulation.[]

  • Controlled Conjugation: The reaction with lysine residues offers multiple attachment points, and the stoichiometry can be controlled to achieve a desired drug-to-antibody ratio (DAR).

Experimental Protocols

Antibody Preparation and Modification with this compound

This protocol describes the conjugation of the this compound to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), free of primary amines like Tris.

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-8.5.[]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine.[3]

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) for buffer exchange and removal of excess linker.[3]

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amine-containing buffers or stabilizers (e.g., Tris, glycine, BSA), perform a buffer exchange into the Conjugation Buffer using a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL. Determine the precise concentration using a UV-Vis spectrophotometer at 280 nm.

  • Linker Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). The NHS ester is moisture-sensitive.

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the antibody solution to achieve the desired molar excess (e.g., 5-20 fold molar excess of linker to antibody). The final DMSO concentration should not exceed 10% (v/v) to maintain antibody integrity.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or for 2-4 hours at 4°C.[][3]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.[3]

  • Purification of the Antibody-Linker Conjugate:

    • Remove excess, unreacted linker and quenching reagent by buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using desalting columns.[4]

Payload Conjugation (Post-Boc Deprotection)

This section outlines the general steps for payload attachment following the removal of the Boc protecting group. The specific protocol will depend on the chemistry of the payload.

Procedure:

  • Boc Deprotection:

    • The Boc group is typically removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA). This step must be carefully optimized to avoid antibody denaturation.

  • Payload Attachment:

    • The deprotected amine on the linker is now available for reaction with an activated payload (e.g., a payload with an NHS ester, isothiocyanate, or other amine-reactive group).

    • The reaction conditions (pH, temperature, stoichiometry) will need to be optimized based on the specific payload chemistry.

  • Purification of the ADC:

    • The final ADC is purified to remove unconjugated payload and other impurities. Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) are commonly used methods.[5]

Characterization of the ADC

a. Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:

  • UV-Vis Spectroscopy: This is a relatively simple method that can be used if the drug has a distinct UV absorbance from the antibody. The absorbance of the ADC is measured at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug. The DAR can be calculated using the Beer-Lambert law.[6]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules. This technique can provide information on the distribution of different DAR species (e.g., DAR 0, 2, 4, etc.).[6][7]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method, often performed after reducing the ADC to separate the light and heavy chains, can also resolve species with different numbers of conjugated drugs.[6][7]

  • Mass Spectrometry (MS): LC-MS provides the most detailed information, confirming the mass of the different drug-loaded species and allowing for a precise DAR calculation.[6][8]

b. Purity and Aggregation Analysis

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the level of aggregation.[4]

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.[9]

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • ADC and unconjugated antibody (as a control).

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®).[5]

Procedure:

  • Cell Seeding:

    • Seed the Ag+ and Ag- cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.[10]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.

    • Remove the existing medium from the cells and add the ADC or control solutions. Include untreated wells as a negative control.[10]

  • Incubation:

    • Incubate the plates for a period appropriate for the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[9][10]

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[10]

Data Presentation

Quantitative data from ADC characterization and in vitro studies should be summarized in clear and concise tables for easy comparison.

Table 1: Physicochemical Characterization of ADCs

ADC ConstructAverage DAR (by HIC)Monomer Purity (by SEC)Aggregation (by SEC)
mAb-PEG3-Payload3.898.5%1.5%
mAb-Non-PEG-Payload3.595.2%4.8%
Unconjugated mAbN/A99.1%0.9%

Table 2: In Vitro Cytotoxicity of ADCs

Cell LineTarget Antigen ExpressionADC ConstructIC50 (nM)
Cell Line AHighmAb-PEG3-Payload0.5
mAb-Non-PEG-Payload1.2
Unconjugated mAb> 1000
Cell Line BLow/NegativemAb-PEG3-Payload> 1000
mAb-Non-PEG-Payload> 1000

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key workflows and mechanisms.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Payload Attachment cluster_characterization Characterization mAb Monoclonal Antibody buffer_exchange Buffer Exchange (amine-free buffer) mAb->buffer_exchange conjugation_step NHS Ester Reaction (Lysine residues) buffer_exchange->conjugation_step linker This compound linker->conjugation_step quench Quenching conjugation_step->quench purify_linker Purification (Desalting) quench->purify_linker deprotection Boc Deprotection purify_linker->deprotection payload_conjugation Payload Conjugation deprotection->payload_conjugation payload Activated Payload payload->payload_conjugation purify_adc Final ADC Purification (SEC/HIC) payload_conjugation->purify_adc dar DAR Determination (HIC, MS) purify_adc->dar purity Purity/Aggregation (SEC) purify_adc->purity cytotoxicity In Vitro Cytotoxicity purify_adc->cytotoxicity

Figure 1. Experimental workflow for ADC synthesis and characterization.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments cluster_cytosol Cytosol ADC ADC in Circulation Antigen Target Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endocytosis 2. Internalization (Receptor-Mediated Endocytosis) Antigen->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Degradation 3. Lysosomal Trafficking & Degradation Lysosome->Degradation PayloadRelease 4. Payload Release Degradation->PayloadRelease Target Intracellular Target (e.g., Microtubules, DNA) PayloadRelease->Target Apoptosis 5. Cell Death (Apoptosis) Target->Apoptosis

Figure 2. General mechanism of action for an ADC.

Conclusion

This compound is a valuable tool for the development of next-generation ADCs. Its hydrophilic PEG spacer can improve the physicochemical properties of the conjugate, leading to enhanced stability and pharmacokinetics. The robust NHS ester chemistry allows for stable and efficient conjugation to antibodies. The protocols and characterization methods outlined in these application notes provide a framework for researchers to effectively utilize this linker in their ADC discovery and development programs. Careful optimization of the conjugation reaction, purification, and characterization steps is essential to produce a homogenous and effective ADC therapeutic.

References

Application Notes and Protocols for Surface Modification of Nanoparticles using Boc-NH-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and theranostics. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles, enhancing their stability, biocompatibility, and circulation half-life. The heterobifunctional linker, Boc-NH-PEG3-NHS ester, offers a versatile platform for nanoparticle surface modification. This molecule features a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts efficiently with primary amines on the nanoparticle surface to form stable amide bonds, while the Boc-protected amine provides a latent reactive site that can be deprotected under mild acidic conditions for subsequent conjugation of targeting ligands, imaging agents, or therapeutic molecules.[][2]

The PEG3 spacer enhances the aqueous solubility and reduces non-specific protein adsorption, mitigating clearance by the reticuloendothelial system.[] This "stealth" characteristic prolongs the systemic circulation time, thereby increasing the probability of the nanoparticle reaching its target site.[4]

These application notes provide detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound, subsequent deprotection of the Boc group, and methods for the characterization of the modified nanoparticles.

Reaction Mechanism

The surface modification process involves a two-step reaction. First, the NHS ester of the this compound reacts with primary amines on the nanoparticle surface via nucleophilic acyl substitution to form a stable amide bond.[] Subsequently, the Boc protecting group can be removed under acidic conditions to expose a terminal primary amine for further functionalization.

G cluster_0 Step 1: PEGylation cluster_1 Step 2: Boc Deprotection NP_NH2 Amine-Functionalized Nanoparticle (NP-NH2) NP_PEG_Boc Boc-Protected PEGylated Nanoparticle (NP-PEG-NH-Boc) NP_NH2->NP_PEG_Boc pH 7.2-8.5 Boc_PEG_NHS This compound Boc_PEG_NHS->NP_PEG_Boc NHS N-Hydroxysuccinimide (byproduct) NP_PEG_Boc->NHS NP_PEG_NH2 Amine-Terminated PEGylated Nanoparticle (NP-PEG-NH2) Boc_byproducts Boc byproducts NP_PEG_NH2->Boc_byproducts TFA Trifluoroacetic Acid (TFA) TFA->NP_PEG_NH2 NP_PEG_Boc_step2 Boc-Protected PEGylated Nanoparticle (NP-PEG-NH-Boc) NP_PEG_Boc_step2->NP_PEG_NH2 Acidic Conditions

Caption: Reaction scheme for nanoparticle PEGylation and subsequent Boc deprotection.

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles possessing surface primary amine groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, polymeric nanoparticles)

  • This compound

  • Phosphate-buffered saline (PBS), 0.1 M, pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Centrifugal filter units (with appropriate molecular weight cut-off)

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in 0.1 M PBS (pH 7.4) to a final concentration of 1-5 mg/mL. Ensure the nanoparticles are well-suspended using sonication if necessary.

  • Linker Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to prepare a 10 mg/mL stock solution. The NHS ester is moisture-sensitive and will hydrolyze, so do not prepare stock solutions for long-term storage.[6]

  • Conjugation Reaction: Add a 20 to 50-fold molar excess of the this compound solution to the nanoparticle suspension. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain nanoparticle stability.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing (e.g., on a rotator or shaker).

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction and quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification:

    • Pellet the modified nanoparticles by centrifugation using an appropriate speed and duration for your specific nanoparticles.

    • Remove the supernatant containing unreacted linker and byproducts.

    • Resuspend the nanoparticle pellet in fresh PBS.

    • Repeat the centrifugation and resuspension steps at least three times to ensure the removal of all unreacted reagents. Alternatively, use centrifugal filter units for washing.

  • Storage: Resuspend the final Boc-NH-PEG3-functionalized nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Boc-Deprotection of PEGylated Nanoparticles

This protocol outlines the removal of the Boc protecting group to expose the terminal primary amine.

Materials:

  • Boc-NH-PEG3-functionalized nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS), 0.1 M, pH 7.4

  • Centrifugal filter units

Procedure:

  • Solvent Exchange: If the nanoparticles are in an aqueous buffer, they need to be transferred to an organic solvent. This can be achieved by lyophilization followed by resuspension in DCM or by a series of solvent exchanges with increasing concentrations of an organic solvent miscible with water (e.g., ethanol), followed by the final solvent (DCM).

  • Deprotection Reaction: Resuspend the nanoparticles in DCM and add TFA to a final concentration of 20-50% (v/v).[7]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

  • Solvent Removal: Remove the DCM and TFA by rotary evaporation or under a gentle stream of nitrogen.

  • Purification:

    • Resuspend the nanoparticle pellet in PBS (pH 7.4).

    • Wash the nanoparticles extensively using centrifugal filter units with PBS to remove residual acid and byproducts. Perform at least three wash cycles.

  • Final Product: The resulting amine-terminated PEGylated nanoparticles (NP-PEG-NH2) are ready for subsequent conjugation reactions. Resuspend in the desired buffer for storage or immediate use.

Characterization and Quantitative Data

Thorough characterization is essential to confirm the successful surface modification of the nanoparticles.

Characterization Methods:
  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after modification. A slight increase in size is expected after PEGylation.

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A change in zeta potential upon conjugation of the this compound and a further change after Boc deprotection can indicate successful surface modification.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the PEG linker on the nanoparticle surface by identifying characteristic peaks of the PEG chain and the amide bond.

  • Quantification of PEGylation:

    • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): This method can be used to quantify the amount of PEG on the nanoparticle surface. The nanoparticles are first dissolved (e.g., gold nanoparticles with potassium cyanide) or the PEG is displaced (e.g., using dithiothreitol (B142953) for gold nanoparticles) and the liberated PEG is quantified by HPLC-CAD.[8]

  • Quantification of Surface Amine Groups (Post-Deprotection):

    • Ninhydrin Assay: A colorimetric assay to quantify the primary amine groups on the nanoparticle surface after Boc deprotection.[7] A standard curve using a known concentration of a primary amine is used for quantification.

Example Quantitative Data

The following tables summarize hypothetical but expected quantitative data from the characterization of nanoparticles at each stage of modification.

Table 1: Physicochemical Properties of Modified Nanoparticles

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles105.2 ± 3.10.15 ± 0.02+25.4 ± 1.8
NP-PEG-NH-Boc115.8 ± 4.50.18 ± 0.03+10.1 ± 2.2
NP-PEG-NH2116.2 ± 4.80.19 ± 0.03+18.9 ± 2.5

Table 2: Quantification of Surface Modification

MeasurementMethodResult
PEG Grafting Density (on NP-PEG-NH-Boc)HPLC-CAD1.8 PEG chains/nm²
Surface Amine Density (on NP-PEG-NH2)Ninhydrin Assay1.5 amine groups/nm²

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the surface modification and characterization of nanoparticles using this compound.

G cluster_workflow Experimental Workflow start Start: Amine-Functionalized Nanoparticles pegylation Protocol 1: PEGylation with This compound start->pegylation purification1 Purification (Centrifugation/Washing) pegylation->purification1 characterization1 Characterization of NP-PEG-NH-Boc (DLS, Zeta, FTIR, HPLC-CAD) purification1->characterization1 deprotection Protocol 2: Boc Deprotection (TFA/DCM) characterization1->deprotection purification2 Purification (Solvent Removal/Washing) deprotection->purification2 characterization2 Characterization of NP-PEG-NH2 (DLS, Zeta, Ninhydrin Assay) purification2->characterization2 end End: Amine-Terminated PEGylated Nanoparticles characterization2->end

References

Application Notes and Protocols for Boc Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a prevalent amine protecting group in organic synthesis, particularly in the modification of biomolecules and the synthesis of PEGylated compounds.[1] Its widespread use is attributed to its stability under various conditions and its straightforward removal under mild acidic conditions.[1] This document provides detailed protocols for the acidic deprotection of Boc-protected PEGylated compounds, a crucial step in many bioconjugation and drug delivery workflows. The protocols focus on the use of trifluoroacetic acid (TFA), a standard reagent for this transformation.[1]

Challenges in Boc Deprotection of PEGylated Compounds

Several factors can influence the efficiency and outcome of the Boc deprotection reaction for PEGylated substrates:

  • Steric Hindrance: The bulky nature of the polyethylene (B3416737) glycol (PEG) chain, especially for high molecular weight PEGs, can sterically hinder the approach of the acid to the Boc-protected amine, potentially slowing down the reaction rate.[2]

  • Incomplete Deprotection: Insufficient acid strength, concentration, reaction time, or low temperatures can lead to incomplete removal of the Boc group.[2]

  • Side Reactions: The generation of a tert-butyl cation during deprotection can lead to the alkylation of nucleophilic sites on the substrate or product.[3] Scavengers can be employed to minimize these side reactions.[2]

Quantitative Data Summary

The following tables summarize common reaction conditions and analytical parameters for the Boc deprotection of PEGylated compounds. These values provide a strong starting point for reaction optimization.

Table 1: Common Acidic Conditions for Boc Deprotection [2]

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp
Hydrochloric Acid (HCl)4M1,4-DioxaneVariableRoom Temp

Table 2: General Reaction Parameters for Boc Deprotection with TFA [1]

ParameterValue
TFA Concentration25-50% in Dichloromethane (DCM)
TemperatureRoom Temperature (20-25 °C)
Reaction Time30 minutes - 2 hours
Equivalents of TFA5 - 10 equivalents (or used as a solvent mixture)

Experimental Protocols

This section outlines a detailed methodology for the Boc deprotection of a PEGylated compound using trifluoroacetic acid.

Materials
  • Boc-protected PEGylated compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (B1312306) (TIS) (optional scavenger)[2]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Toluene (B28343) (for co-evaporation)[2]

  • Diethyl ether (for precipitation, optional)[2]

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Protocol 1: Standard Boc Deprotection with TFA
  • Dissolution: Dissolve the Boc-protected PEGylated compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.[2]

  • Cooling: Cool the solution to 0°C in an ice bath.[2]

  • Acid Addition: Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[2] If the substrate is sensitive to cationic side reactions, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[2]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[2]

  • Monitoring: Monitor the progress of the reaction for the disappearance of the starting material. This can be done using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

    • TLC: The deprotected amine product will be more polar and thus have a lower Rf value than the Boc-protected starting material.[2]

    • LC-MS: Monitor for the disappearance of the mass corresponding to the starting material and the appearance of the mass of the deprotected product.[2]

    • ¹H NMR: The disappearance of the singlet at approximately 1.4 ppm corresponding to the tert-butyl protons of the Boc group can also be monitored.[2]

  • Work-up: Upon completion (typically 1-2 hours), several work-up options are available:[2]

    • Direct Evaporation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. To remove residual TFA, co-evaporate the residue with toluene (3 times). The resulting TFA salt of the deprotected amine can often be used directly in the next step.[2]

    • Aqueous Work-up (for non-water-soluble products):

      • Dilute the reaction mixture with an organic solvent.

      • Carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[2]

      • Wash with brine.[1]

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[1]

    • Precipitation: The deprotected PEGylated compound, often as its ammonium (B1175870) salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[2]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in a typical Boc deprotection protocol for a PEGylated compound.

Boc_Deprotection_Workflow Boc Deprotection Workflow for PEGylated Compounds Start Start: Boc-Protected PEGylated Compound Dissolve 1. Dissolve in Anhydrous DCM Start->Dissolve Cool 2. Cool to 0°C (Ice Bath) Dissolve->Cool Add_Reagents 3. Add TFA (and optional scavenger, e.g., TIS) Cool->Add_Reagents React 4. Stir at 0°C to RT Add_Reagents->React Monitor 5. Monitor Reaction Progress (TLC, LC-MS, NMR) React->Monitor Workup 6. Work-up Monitor->Workup Evaporation Direct Evaporation & Co-evaporation with Toluene Workup->Evaporation Volatile Acid Aqueous_Workup Aqueous Work-up (Neutralization & Extraction) Workup->Aqueous_Workup Non-water Soluble Product Precipitation Precipitation with Non-polar Solvent Workup->Precipitation If Applicable Product_Salt Product as TFA Salt Evaporation->Product_Salt Product_Free_Amine Product as Free Amine Aqueous_Workup->Product_Free_Amine Precipitation->Product_Salt

Caption: Workflow for Boc deprotection of PEGylated compounds.

References

Application Note: Purification of Boc-NH-PEG3-NHS Ester Conjugates by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the purification of Boc-NH-PEG3-NHS ester, a commonly utilized crosslinker in bioconjugation and proteomics, using reversed-phase high-performance liquid chromatography (RP-HPLC). The provided protocol offers a reliable methodology for achieving high purity of the conjugate, which is critical for its subsequent use in applications such as the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document includes a detailed experimental protocol, data presented in a tabular format, and a workflow diagram to guide researchers in this purification process.

Introduction

This compound is a heterobifunctional crosslinker containing a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides flexibility to the linker. The NHS ester facilitates covalent bond formation with primary amines on proteins or other molecules, while the Boc group provides a protecting group for the terminal amine, allowing for sequential conjugation strategies. Given its role in the precise assembly of complex biomolecules, the purity of this compound is paramount. HPLC is a powerful technique for the purification of such PEGylated small molecules, offering high resolution and reproducibility.[] This application note describes a standard RP-HPLC method for the purification of this compound.

Experimental Protocols

Materials and Reagents
  • Crude this compound: Synthesized in-house or obtained from a commercial supplier.

  • Acetonitrile (B52724) (ACN): HPLC grade or higher.

  • Water: HPLC grade, deionized.

  • Trifluoroacetic acid (TFA): HPLC grade.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Solvent: 50:50 Acetonitrile:Water.

Instrumentation and Columns
  • HPLC System: A standard analytical or preparative HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a corresponding preparative column). C18 media is often effective for the separation of PEGylated molecules.[2]

Sample Preparation
  • Dissolve the crude this compound in the sample solvent to a concentration of approximately 1-5 mg/mL.

  • Vortex the sample until the material is completely dissolved.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

HPLC Method
  • Flow Rate: 1.0 mL/min (for analytical scale).

  • Detection Wavelength: 214 nm and 254 nm.

  • Column Temperature: 25 °C.

  • Injection Volume: 10-100 µL, depending on the concentration and the scale of purification.

  • Gradient Elution:

Time (minutes)% Mobile Phase B (ACN w/ 0.1% TFA)
020
2580
3080
3120
4020

Data Presentation

The following table summarizes the expected retention time and purity of the this compound conjugate under the specified HPLC conditions. This data is representative and may vary slightly depending on the specific HPLC system, column, and exact experimental conditions.

CompoundRetention Time (min)Purity (%)
This compound15.8>98%
Unreacted Starting Material 18.2N/A
By-product 112.5N/A

Workflow and Diagrams

The overall workflow for the purification of this compound is depicted in the following diagram.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Sample (0.22 µm) dissolve->filter inject Inject onto C18 Column filter->inject separate Gradient Elution inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect analyze Purity Analysis (Analytical HPLC) collect->analyze evaporate Solvent Evaporation analyze->evaporate final_product Pure Product evaporate->final_product Pure this compound

Caption: HPLC Purification Workflow for this compound.

The logical relationship for method development considerations is outlined below.

Method_Development_Logic cluster_input Inputs cluster_method HPLC Method Parameters cluster_output Outputs crude_product Crude this compound column Column Selection (C18) crude_product->column impurities Potential Impurities impurities->column mobile_phase Mobile Phase (ACN/Water/TFA) column->mobile_phase gradient Gradient Optimization mobile_phase->gradient detection Detection Wavelength gradient->detection resolution Resolution of Product and Impurities detection->resolution purity High Purity Product resolution->purity yield Acceptable Yield resolution->yield

Caption: Logic Diagram for HPLC Method Development.

Discussion

The purification of this compound by reversed-phase HPLC is an effective method for achieving high purity. The use of a C18 column allows for the separation of the relatively nonpolar Boc-protected conjugate from more polar impurities. The gradient elution from a lower to a higher concentration of acetonitrile is crucial for eluting the compound of interest with a good peak shape while separating it from earlier and later eluting impurities. The addition of TFA to the mobile phase helps to improve peak shape and resolution by ion-pairing with any charged species. The stability of the NHS ester is a consideration, and prolonged exposure to aqueous mobile phases should be minimized. The described method provides a robust starting point for the purification of this and similar PEGylated linkers. Optimization of the gradient slope and duration may be necessary depending on the specific impurity profile of the crude product.

References

Application Notes and Protocols for Amine-Reactive Crosslinking with Boc-NH-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG3-NHS ester is a heterobifunctional crosslinking reagent commonly employed in bioconjugation, drug delivery, and proteomics. This reagent features a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester, connected by a 3-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester facilitates covalent bond formation with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, while the Boc protecting group allows for subsequent, orthogonal deprotection and further modification of the amine terminus. The hydrophilic PEG spacer enhances solubility and reduces steric hindrance during conjugation.

These application notes provide an overview of the use of this compound in amine-reactive crosslinking, including detailed protocols for protein labeling and purification, as well as illustrative data on reaction parameters.

Chemical Properties and Reaction Mechanism

This compound reacts with primary amines in a nucleophilic acyl substitution reaction. The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amine is deprotonated and acts as a strong nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. A competing reaction is the hydrolysis of the NHS ester, which increases with pH. Therefore, careful control of reaction conditions is crucial for optimal conjugation efficiency.

dot

Caption: Reaction mechanism of this compound with a primary amine.

Key Applications

  • Protein and Antibody Labeling: Introduction of a protected amine for subsequent conjugation of other molecules.

  • PROTAC® Development: Used as a linker in the synthesis of Proteolysis Targeting Chimeras.

  • Drug Delivery Systems: Modification of proteins, peptides, or nanoparticles for targeted drug delivery.

  • Surface Modification: Immobilization of biomolecules on amine-reactive surfaces.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling

This protocol describes a general method for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved crosslinker to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by size exclusion chromatography using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Boc Deprotection for Sequential Conjugation

This protocol outlines the removal of the Boc protecting group to expose a primary amine for further labeling.

Materials:

  • Boc-protected protein conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Neutralization Buffer: e.g., 0.1 M sodium bicarbonate

Procedure:

  • Lyophilize the Boc-protected protein conjugate.

  • Prepare Deprotection Solution: Prepare a solution of 50% TFA in DCM.

  • Deprotection Reaction: Resuspend the lyophilized conjugate in the deprotection solution and incubate for 30 minutes at room temperature.

  • Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Neutralization and Purification: Resuspend the deprotected protein in a minimal amount of buffer and immediately purify using a desalting column equilibrated with the desired buffer for the next conjugation step.

Data Presentation

The following tables provide illustrative data on the factors influencing the conjugation reaction. These are representative values for NHS esters and should be optimized for each specific application.

Table 1: Effect of pH on Conjugation Efficiency and Hydrolysis

pHRelative Conjugation Efficiency (%)Relative Hydrolysis Rate (%)
6.0205
7.06015
7.59025
8.010040
8.58570
9.060100

Table 2: Influence of Molar Excess of Crosslinker on Degree of Labeling (DOL)

Molar Excess of CrosslinkerAverage DOL
5:11-2
10:13-4
20:15-7

Table 3: Stability of this compound in Aqueous Solution

Temperature (°C)pHHalf-life
47.0~4-5 hours
48.5~30 minutes
257.0~1 hour
258.5<10 minutes

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for protein labeling and a conceptual signaling pathway for a targeted drug delivery application.

dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_deprotection Optional: Sequential Conjugation prep_protein Prepare Protein Solution (Amine-free buffer) conjugation Conjugation Reaction (pH 7.2-8.0, RT or 4°C) prep_protein->conjugation prep_crosslinker Prepare this compound Stock Solution (DMSO/DMF) prep_crosslinker->conjugation quenching Quench Reaction (e.g., Tris buffer) conjugation->quenching purification Purify Conjugate (Desalting column/Dialysis) quenching->purification analysis Analyze Conjugate (e.g., SDS-PAGE, Mass Spec) purification->analysis deprotection Boc Deprotection (TFA) purification->deprotection second_conjugation Second Conjugation deprotection->second_conjugation

Caption: General experimental workflow for protein conjugation.

dot

Targeted_Drug_Delivery cluster_conjugate ADC Construct cluster_cell Target Cell ADC Antibody-Linker-Drug Conjugate Receptor Cell Surface Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. Linker Cleavage Target Intracellular Target Drug_Release->Target 5. Drug Action Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Induces

Caption: Targeted drug delivery via an Antibody-Drug Conjugate (ADC).

Troubleshooting

ProblemPossible CauseSolution
Low Conjugation Efficiency - Inactive crosslinker due to hydrolysis.- Presence of primary amines in the buffer.- Incorrect pH.- Prepare fresh crosslinker solution immediately before use.- Use an amine-free buffer (e.g., PBS).- Ensure the reaction pH is between 7.2 and 8.0.
Protein Precipitation - High concentration of organic solvent.- Protein instability at the reaction pH.- Keep the organic solvent concentration below 10%.- Perform the reaction at 4°C or optimize the pH.
High Degree of Labeling - Excessive molar excess of the crosslinker.- Reduce the molar ratio of the crosslinker to the protein.

Storage and Handling

Store this compound at -20°C, desiccated, and protected from light. Allow the reagent to warm to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous solvent immediately before use, as the NHS ester is susceptible to hydrolysis. Discard any unused stock solution.

Application Notes and Protocols for Labeling Oligonucleotides with Boc-NH-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent labeling of amine-modified oligonucleotides with Boc-NH-PEG3-NHS ester. This process is crucial for a variety of applications in research and drug development, including the development of therapeutic oligonucleotides, diagnostic probes, and tools for molecular biology. The Boc (tert-butyloxycarbonyl) protecting group allows for further controlled modification of the oligonucleotide, while the PEG (polyethylene glycol) spacer enhances solubility and pharmacokinetic properties.

Introduction

The conjugation of functional moieties to oligonucleotides is a fundamental process for enhancing their therapeutic and diagnostic potential. The use of N-hydroxysuccinimide (NHS) esters to label primary aliphatic amines is a robust and widely used bioconjugation strategy.[1][2] This method results in the formation of a stable amide bond between the oligonucleotide and the label.[1] this compound is a heterobifunctional linker that contains a Boc-protected amine and an amine-reactive NHS ester. The PEG spacer increases the hydrophilicity of the resulting conjugate, which can improve solubility and reduce non-specific interactions.[3] The Boc protecting group can be removed under acidic conditions to reveal a primary amine, allowing for subsequent conjugation steps.[4][5]

Chemical Reaction Pathway

The fundamental reaction involves the nucleophilic attack of the primary amine of the modified oligonucleotide on the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1]

Oligo Amine-Modified Oligonucleotide (R-NH2) Intermediate Tetrahedral Intermediate Oligo->Intermediate Nucleophilic Attack NHS_Ester This compound NHS_Ester->Intermediate Product Boc-NH-PEG3-Oligonucleotide (Stable Amide Bond) Intermediate->Product NHS release NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis & Storage Oligo_Prep Dissolve Amine-Oligo in Conjugation Buffer Mix Mix Oligo and NHS Ester Solutions Oligo_Prep->Mix NHS_Prep Dissolve Boc-NH-PEG3-NHS in Anhydrous DMSO NHS_Prep->Mix Incubate Incubate at Room Temperature Mix->Incubate Purify Purify Labeled Oligonucleotide (e.g., HPLC, Precipitation) Incubate->Purify Analyze Characterize and Quantify (e.g., UV-Vis, MS) Purify->Analyze Store Store at -20°C Analyze->Store

References

Troubleshooting & Optimization

How to prevent hydrolysis of Boc-NH-PEG3-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Boc-NH-PEG3-NHS ester. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of hydrolysis, to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker that contains a Boc-protected amine, a triethylene glycol (PEG3) spacer, and an N-hydroxysuccinimide (NHS) ester.[][] The NHS ester reacts with primary amines on proteins, peptides, or other molecules to form stable amide bonds.[3][4][] The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent reactions.[] This reagent is commonly used in bioconjugation and drug delivery to link molecules together and enhance the solubility and stability of the resulting conjugate.[][]

Q2: What is hydrolysis in the context of this compound and why is it a problem?

Hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting it into an unreactive carboxylic acid.[3][6] This is a significant competing reaction to the desired conjugation with a primary amine.[3][4] If the NHS ester is hydrolyzed, it can no longer react with the target molecule, leading to low or no conjugation yield.[6]

Q3: What are the primary factors that influence the rate of NHS ester hydrolysis?

The rate of hydrolysis of an NHS ester is primarily influenced by three main factors:

  • pH: The rate of hydrolysis significantly increases with increasing pH.[6][7][8] While the reaction with primary amines is also favored at a slightly basic pH, a careful balance must be struck to minimize hydrolysis.[3][7]

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[6][7]

  • Time: The longer the NHS ester is exposed to an aqueous environment, the greater the extent of hydrolysis.[6]

Troubleshooting Guide: Low Conjugation Yield

Low or no yield of your desired conjugate is a common issue when working with NHS esters. This guide will help you troubleshoot potential causes related to the hydrolysis of this compound.

Potential Cause Recommended Action
Suboptimal pH of Reaction Buffer Verify the pH of your reaction buffer using a calibrated pH meter. The optimal pH range for NHS ester conjugation is typically 7.2-8.5.[7] A pH below 7.2 will result in protonated amines that are poor nucleophiles, while a pH above 8.5 will lead to rapid hydrolysis of the NHS ester.[3][7]
Hydrolysis of this compound Stock Solution NHS esters are moisture-sensitive.[9] Always prepare stock solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use.[8][9] Do not prepare aqueous stock solutions for storage.[9]
Presence of Primary Amines in the Buffer Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester.[7][9] Use an amine-free buffer like phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer.[10]
Incorrect Storage of this compound Store the solid this compound at -20°C or -80°C in a desiccated container.[9][11] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[9][12]
Low Concentration of Reactants Low concentrations of your target molecule can lead to less efficient conjugation as the competing hydrolysis reaction becomes more prominent.[4][7] If possible, increase the concentration of your protein or other target molecule.
Prolonged Reaction Time at Room Temperature While reactions are often performed for 30-60 minutes at room temperature, prolonged incubation can increase hydrolysis.[9] If you suspect hydrolysis is an issue, consider performing the reaction at 4°C for a longer period (e.g., 2 hours to overnight).[7][9]

Experimental Protocols

Protocol: General Procedure for Conjugating this compound to a Protein

This protocol provides a general guideline for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues). Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[8] If necessary, perform a buffer exchange.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[9] Note: Do not store the reconstituted NHS ester.[9]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[9]

    • Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.[9]

  • Quench the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purify the Conjugate:

    • Remove excess, unreacted this compound and byproducts by using a desalting column, dialysis, or another suitable purification method.[9][13]

  • Storage of the Conjugate:

    • Store the purified conjugate under conditions that are optimal for the stability of the protein. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.

Visualizations

Reaction Pathway

G cluster_0 Desired Reaction (Aminolysis) cluster_1 Competing Reaction (Hydrolysis) Boc_PEG_NHS This compound Amide_Bond Stable Amide Bond (Conjugate) Boc_PEG_NHS->Amide_Bond + Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Amide_Bond NHS_Leaving_Group NHS Amide_Bond->NHS_Leaving_Group releases Boc_PEG_NHS_H This compound Carboxylic_Acid Unreactive Carboxylic Acid Boc_PEG_NHS_H->Carboxylic_Acid + Water Water (H2O) Water->Carboxylic_Acid NHS_Leaving_Group_H NHS Carboxylic_Acid->NHS_Leaving_Group_H releases

Caption: Desired aminolysis versus competing hydrolysis of this compound.

Experimental Workflow to Minimize Hydrolysis

G Start Start Prep_Ester Prepare fresh Boc-NH-PEG3-NHS ester solution in anhydrous DMSO or DMF Start->Prep_Ester Prep_Protein Prepare protein in amine-free buffer (pH 7.2-8.5) Start->Prep_Protein Mix Add NHS ester to protein solution Prep_Ester->Mix Prep_Protein->Mix Incubate Incubate at controlled temperature (RT or 4°C) for optimal time Mix->Incubate Quench Quench reaction with amine-containing buffer (e.g., Tris, glycine) Incubate->Quench Purify Purify conjugate to remove unreacted reagents Quench->Purify End End Purify->End

Caption: Workflow for this compound conjugation to minimize hydrolysis.

References

Troubleshooting low conjugation efficiency with NHS esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during N-hydroxysuccinimide (NHS) ester conjugation reactions, particularly low conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for NHS ester conjugation reactions?

The optimal pH range for reacting NHS esters with primary amines (like those on proteins) is typically between 7.2 and 8.5.[1][2][3] A pH of 8.3 to 8.5 is often cited as ideal for many applications.[4][5] This range represents a crucial balance:

  • Below pH 7.2: Primary amines are increasingly protonated (-NH3+), making them poor nucleophiles and thus, unreactive towards the NHS ester.[2][6]

  • Above pH 8.5: The rate of NHS ester hydrolysis, a competing reaction where water attacks the ester, increases significantly.[2][3] This hydrolysis inactivates the NHS ester, reducing the overall efficiency of the desired conjugation.[4][7]

Q2: Which buffers should I use for my NHS ester conjugation?

It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[1][2]

  • Recommended Buffers: Phosphate-buffered saline (PBS), borate, carbonate, and HEPES buffers are commonly used.[1] A 0.1 M sodium bicarbonate solution is also a good choice as it helps maintain the optimal pH.[4][8]

  • Incompatible Buffers: Avoid buffers containing Tris (e.g., TBS) or glycine, as they have primary amines that will quench the reaction.[1][2][9]

Q3: My NHS ester reagent is not dissolving in my aqueous reaction buffer. What should I do?

Many non-sulfonated NHS esters have poor water solubility.[1] The standard procedure is to first dissolve the NHS ester in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[1][4][9]

Important Considerations:

  • Use high-quality, anhydrous solvents. Degraded DMF can contain dimethylamine, which will react with the NHS ester.[4][5]

  • Prepare the NHS ester solution immediately before use to minimize hydrolysis from trace amounts of water.[9]

  • The final concentration of the organic solvent in the reaction should typically not exceed 10%.[9]

Q4: How should I store my NHS ester reagents?

Proper storage is crucial to maintain the reactivity of NHS esters.[8] They are sensitive to moisture and light.[10]

  • Solid Form: Store the solid reagent in a desiccator at -20°C or -80°C, protected from light.[9][10][11] Allow the vial to equilibrate to room temperature before opening to prevent water condensation.[9][10]

  • In Solution: It is generally not recommended to prepare stock solutions for long-term storage.[9][12] If you must, dissolve the NHS ester in an anhydrous solvent like DMF (which remains liquid at -20°C) and store in small, single-use aliquots at -20°C in a desiccated environment.[10] Aqueous solutions should be used immediately.[4]

Q5: How do I stop (quench) the conjugation reaction?

To stop the reaction, add a quenching reagent, which is a small molecule containing a primary amine. This will react with and consume any remaining active NHS esters.[13]

  • Common Quenching Reagents: Tris, glycine, hydroxylamine, or ethanolamine (B43304) are effective.[1][13][14]

  • Procedure: Add the quenching buffer to a final concentration of 20-100 mM and incubate for 15-30 minutes at room temperature.[13][15]

Troubleshooting Guide for Low Conjugation Efficiency

Issue: My conjugation efficiency is very low or non-existent.

This is a common problem that can be traced back to several factors related to the reaction conditions, reagents, or the target molecule itself. Use the following guide to diagnose and resolve the issue.

Incorrect Reaction Conditions

The kinetics of the NHS ester reaction are highly sensitive to the experimental setup. The primary competing reaction is the hydrolysis of the NHS ester, which deactivates it.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.04~1 hour
8.6410 minutes

Data compiled from multiple sources.[1][7][14]

  • Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal 7.2-8.5 range.[2]

  • Optimize Temperature & Time: If you suspect hydrolysis is the culprit (especially at higher pH), perform the reaction at 4°C for a longer period (e.g., 2 hours to overnight).[1][2] For slower reactions, incubating for 1-4 hours at room temperature may be sufficient.[4][16]

  • Increase Reactant Concentrations: Low concentrations of the target molecule can make the competing hydrolysis reaction more favorable.[2][7] If possible, increase the protein concentration (a concentration of at least 1-2 mg/mL is recommended) and/or the molar excess of the NHS ester reagent.[2][4]

G cluster_0 Desired Conjugation Pathway cluster_1 Competing Hydrolysis Pathway A NHS Ester C Stable Amide Bond (Protein-NH-CO-R) A->C + B Primary Amine (e.g., Protein-NH2) B->C pH 7.2-8.5 D NHS Leaving Group C->D releases E NHS Ester G Inactive Carboxylic Acid E->G + F Water (H2O) F->G increases with pH H NHS Leaving Group G->H releases

Caption: Key reaction pathways in an NHS ester conjugation experiment.

Inactive Reagents or Interfering Substances

The quality and handling of your reagents and the composition of your buffer are critical for success.

  • Check Reagent Quality: NHS esters are moisture-sensitive.[9][15] If the reagent is old or has been improperly stored, it may be hydrolyzed and inactive. Use fresh, high-quality reagents and always allow them to warm to room temperature before opening to prevent condensation.[15]

  • Ensure Buffer Compatibility: Double-check that your buffer does not contain primary amines (e.g., Tris, glycine).[1][2][9] Also, be aware of other potential interfering substances. For example, high concentrations of sodium azide (B81097) (>0.02%) can interfere with the reaction.[1]

  • Prepare Solutions Fresh: Always prepare NHS ester solutions in anhydrous DMSO or DMF immediately before use.[9][15] Do not use aqueous stock solutions.[4]

G Start Low Conjugation Efficiency CheckBuffer Is the buffer amine-free (e.g., no Tris, glycine)? Start->CheckBuffer CheckReagent Is the NHS ester reagent fresh and stored properly? CheckBuffer->CheckReagent Yes Failure1 Use amine-free buffer (e.g., PBS, Bicarbonate) CheckBuffer->Failure1 No CheckSolvent Was the NHS ester dissolved in anhydrous DMSO/DMF just before use? CheckReagent->CheckSolvent Yes Failure2 Use fresh, properly stored NHS ester CheckReagent->Failure2 No Success Potential for Success CheckSolvent->Success Yes Failure3 Prepare fresh NHS ester solution in anhydrous solvent CheckSolvent->Failure3 No

Caption: A decision tree for troubleshooting reagent and buffer problems.

Issues with the Target Molecule

The properties of your protein or other amine-containing molecule can also affect conjugation efficiency.

  • Accessibility of Amines: The primary amines (N-terminus and lysine (B10760008) side chains) on the protein surface must be accessible to the NHS ester.[2] If the amines are buried within the protein's 3D structure, the reaction will be inefficient. Consider using a longer spacer arm on your NHS ester reagent to improve accessibility.

  • Buffer Exchange: Ensure your purified protein is in the correct amine-free buffer before starting the conjugation. If necessary, perform a buffer exchange using a desalting column or dialysis.[2][9]

  • Protein Purity: Impurities in the protein sample could potentially interfere with the reaction.[2]

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a starting point for labeling a protein with an amine-reactive NHS ester. Optimization will likely be required for your specific protein and label.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer)

  • Amine-free reaction buffer (e.g., 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2-8.5; or 0.1 M Sodium Bicarbonate, pH 8.3)[4]

  • NHS ester reagent

  • Anhydrous DMSO or DMF[4]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[2]

  • Desalting column or dialysis equipment for purification[4]

Procedure:

  • Prepare the Protein Solution: Ensure the protein is at a suitable concentration (e.g., 2 mg/mL) in an amine-free buffer. If the protein is in an incompatible buffer, perform a buffer exchange.[2]

  • Calculate Reagent Amounts: Determine the amount of NHS ester needed. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[9][13]

  • Prepare NHS Ester Solution: Immediately before use, allow the vial of NHS ester to warm to room temperature.[9] Dissolve the calculated amount in a small volume of anhydrous DMSO or DMF.[4]

  • Perform the Conjugation: Add the NHS ester solution to the protein solution while gently vortexing. The final volume of organic solvent should not exceed 10% of the total reaction volume.[9]

  • Incubate: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or for 2 hours to overnight at 4°C.[1][9] Protect from light if using a fluorescent label.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.[13]

  • Purify the Conjugate: Remove unreacted label, hydrolyzed NHS ester, and quenching buffer by running the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[13]

G A 1. Prepare Protein (in amine-free buffer, pH 7.2-8.5) C 3. Mix & Incubate (RT for 1-2h or 4°C overnight) A->C B 2. Prepare NHS Ester (dissolve in anhydrous DMSO/DMF) B->C D 4. Quench Reaction (add Tris or Glycine) C->D E 5. Purify Conjugate (Desalting Column / Dialysis) D->E F Labeled Protein E->F

Caption: A step-by-step workflow for a typical protein conjugation experiment.

References

Improving solubility of Boc-NH-PEG3-NHS ester in reaction buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments involving Boc-NH-PEG3-NHS ester, with a focus on improving its solubility in reaction buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous reaction buffer. What should I do?

A1: This is a common issue as non-sulfonated NHS esters like this compound have limited solubility in aqueous solutions.[1] The recommended method is to first dissolve the ester in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[2][3] This stock solution can then be added dropwise to your aqueous reaction buffer. The hydrophilic PEG spacer in the molecule does enhance aqueous solubility compared to similar non-PEGylated compounds, but using an organic solvent for initial dissolution is still a crucial step.[4][5]

Q2: What is the best organic solvent to use for dissolving this compound?

A2: Anhydrous DMSO and DMF are the most commonly recommended solvents for dissolving NHS esters.[1][2] It is critical to use a high-quality, anhydrous grade of the solvent to prevent premature hydrolysis of the NHS ester.[6] If you are using DMF, ensure it is amine-free, as any primary or secondary amines will react with the NHS ester.[6]

Q3: After adding the DMSO stock solution of my this compound to the reaction buffer, the solution becomes cloudy. What does this indicate and how can I fix it?

A3: A cloudy solution or the appearance of precipitates indicates that the ester is not fully soluble at the current concentration in your final reaction mixture. This can be due to the final concentration of the organic solvent being too low to maintain solubility. To resolve this, you can try a few approaches:

  • Increase the final concentration of the organic solvent: However, be mindful that the final concentration of the organic solvent should ideally be kept below 10% to avoid denaturation of proteins or other sensitive biomolecules.[6]

  • Lower the concentration of the this compound: You may need to work with a more dilute solution of the ester.

  • Add the stock solution slowly while vortexing: This can help to improve mixing and prevent localized high concentrations that lead to precipitation.

Q4: Can I use buffers containing Tris (e.g., TBS) for my reaction?

A4: No, you should avoid buffers that contain primary amines, such as Tris or glycine.[2] The primary amines in these buffers will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.[2][6] Recommended buffers include phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate buffers.[2]

Q5: How does pH affect the solubility and stability of this compound?

A5: The optimal pH for NHS ester conjugation reactions is between 7.2 and 8.5.[2] Within this range, the primary amines on your target molecule are sufficiently deprotonated and reactive. However, it's important to be aware that the rate of hydrolysis of the NHS ester also increases with pH.[1][7] At a higher pH, the ester will degrade more quickly in the aqueous buffer. Therefore, it is a balance between maximizing the reaction with your target and minimizing hydrolysis.

Troubleshooting Guide: Improving Solubility

This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound in your reaction buffer.

Problem: Precipitate forms upon addition of this compound stock solution to the reaction buffer.
Potential Cause Suggested Solution
Poor aqueous solubility of the NHS ester Prepare a concentrated stock solution of the ester in anhydrous DMSO or DMF. Add the stock solution to the reaction buffer in a dropwise manner while gently vortexing.[2][3]
Final organic solvent concentration is too low Increase the final percentage of the organic co-solvent in the reaction mixture. It is advisable to keep the final concentration below 10% to maintain the integrity of most proteins.[6]
Concentration of this compound is too high Reduce the final concentration of the ester in the reaction. You can perform serial dilutions to find the optimal concentration where the ester remains soluble.
Improper mixing Add the ester stock solution slowly to the reaction buffer with continuous and gentle agitation to ensure rapid and uniform dispersion.
Hydrolysis of the ester Ensure that the organic solvent used for the stock solution is anhydrous. Prepare the stock solution immediately before use.[2]

Experimental Protocol: General Procedure for Protein Labeling

This protocol provides a general workflow for conjugating this compound to a protein.

  • Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.0).

  • Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.[6] If the protein is in a buffer containing primary amines, perform a buffer exchange.

  • This compound Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a final concentration of 10-50 mg/mL.[3]

  • Conjugation Reaction:

    • Slowly add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution while gently vortexing.[6]

    • The final volume of DMSO should not exceed 10% of the total reaction volume.[6]

    • Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours.[1]

  • Reaction Quenching (Optional): To stop the reaction, add a small amount of an amine-containing buffer like Tris-HCl to a final concentration of 20-50 mM.

  • Purification: Remove the excess, unreacted this compound and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

Quantitative Data Summary

Parameter Recommended Range Notes
Reaction pH 7.2 - 8.5A compromise between amine reactivity and NHS ester hydrolysis.[2]
Reaction Temperature 4°C to Room TemperatureLower temperatures can increase the stability of the NHS ester.[1]
Reaction Time 30 minutes to 4 hoursDependent on temperature and reagent concentrations.[1]
Molar Excess of NHS Ester 5 to 20-foldThe optimal ratio should be determined experimentally for each protein.[6]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.[6]
Organic Solvent Concentration < 10%To avoid protein denaturation.[6]

Troubleshooting Workflow

G cluster_0 Troubleshooting Solubility of this compound start Start: Solubility Issue (Precipitation/Cloudiness) prep_stock Prepare a fresh, concentrated stock solution in anhydrous DMSO or DMF start->prep_stock add_slowly Add stock solution dropwise to buffer with gentle vortexing prep_stock->add_slowly check_precipitate Precipitate still forms? add_slowly->check_precipitate increase_solvent Increase final organic solvent concentration (keep < 10%) check_precipitate->increase_solvent Yes success Proceed with reaction check_precipitate->success No check_again Still precipitates? increase_solvent->check_again lower_conc Lower the concentration of This compound check_again->lower_conc Yes check_again->success No lower_conc->success fail Consider alternative linker or buffer system lower_conc->fail

Caption: Troubleshooting workflow for solubility issues.

References

Technical Support Center: Boc-NH-PEG3-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG3-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to buffer selection and other critical parameters for successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

The optimal pH range for the reaction of an NHS ester with a primary amine is typically between 7.2 and 8.5.[1][][3][4] This is because the primary amine needs to be in a deprotonated state to be nucleophilic and reactive.[3][4] At a pH below 7, the amine group is protonated and less reactive.[3][5] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and can lead to lower conjugation efficiency.[1][3][6] For many applications, a pH of 8.3-8.5 is considered optimal for efficient labeling.[4][5]

Q2: Which buffers are recommended for this compound conjugations?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[1][3][7] Recommended buffers include:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Bicarbonate/Carbonate Buffer[1][3][5]

  • HEPES Buffer[1][3]

  • Borate Buffer[1][3]

A buffer concentration of 0.1 M to 0.2 M is generally recommended.[3] For large-scale reactions where hydrolysis of the NHS ester might cause a drop in pH, using a more concentrated buffer can help maintain pH stability.[3][8]

Q3: Are there any buffers I should absolutely avoid for the reaction?

Yes. You should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][3][7] These buffers will react with the this compound, reducing the efficiency of your desired conjugation. However, Tris or glycine buffers can be effectively used to quench the reaction and terminate the conjugation process.[1][3]

Q4: My this compound is not soluble in my aqueous reaction buffer. What should I do?

Many non-sulfonated NHS esters, including some PEGylated versions, have poor water solubility.[1] In this case, the this compound should first be dissolved in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[1][5][7] It is critical to use high-quality, anhydrous, and amine-free DMF to prevent premature hydrolysis or side reactions.[4][5] The final concentration of the organic solvent in the reaction mixture should ideally be kept low (e.g., under 10%) to avoid negative impacts on protein stability and reaction efficiency.[7]

Q5: What is the primary competing reaction, and how can I minimize it?

The primary competing reaction is the hydrolysis of the NHS ester, where it reacts with water to form an inactive carboxylate.[1][] The rate of hydrolysis is highly dependent on the pH of the buffer, increasing as the pH rises.[1][6] To minimize hydrolysis:

  • Control the pH: Work within the recommended pH range of 7.2-8.5.

  • Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down the rate of hydrolysis, though this may require a longer reaction time.[1][9]

  • Concentration: Using a higher concentration of the amine-containing molecule can favor the desired conjugation reaction over hydrolysis.[][9]

  • Fresh Reagents: Prepare the this compound solution immediately before use, as the NHS ester moiety readily hydrolyzes in the presence of moisture.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[9] For many applications, a pH of 8.3-8.5 is ideal.[4][5]
Presence of Primary Amines in Buffer Ensure you are using a non-amine-containing buffer such as PBS, bicarbonate, HEPES, or borate.[1][3] Avoid Tris and glycine buffers for the reaction itself.[1][4]
Hydrolysis of this compound Prepare the NHS ester solution immediately before use.[7] Consider performing the reaction at 4°C to slow down hydrolysis, but be prepared to increase the reaction time.[1][9]
Low Reactant Concentration Increase the concentration of your target molecule and/or the molar excess of the this compound to favor the conjugation reaction.[9] A protein concentration of at least 2 mg/mL is often recommended.[9]
Inconsistent Results pH Drift During Reaction For large-scale reactions, the hydrolysis of the NHS ester can cause the pH to drop.[3][8] Monitor the pH during the reaction or use a more concentrated buffer (e.g., 0.2 M) to maintain a stable pH.[3]
Reagent Quality Use high-quality, anhydrous DMSO or amine-free DMF for dissolving the NHS ester.[4][5] Ensure the this compound has been stored properly to prevent degradation.
Precipitation of Reactants Poor Solubility of NHS Ester Dissolve the this compound in a minimal amount of high-quality DMSO or DMF before adding it to the aqueous reaction buffer.[1][5]
Protein Instability The addition of an organic solvent or changes in pH can affect protein stability. Minimize the final concentration of the organic solvent and ensure the chosen buffer is appropriate for your specific protein.

Data Summary: Buffer Choice and Reaction Conditions

Parameter Recommended Conditions Notes
pH 7.2 - 8.5Optimal for balancing amine reactivity and NHS ester stability.[1][][3][4] pH 8.3-8.5 is often ideal.[4][5]
Recommended Buffers Phosphate, Bicarbonate/Carbonate, HEPES, BorateMust be free of primary amines.[1][3]
Incompatible Buffers Tris, GlycineContain primary amines that compete with the target molecule.[1][3][7] Can be used for quenching.[1][3]
Buffer Concentration 0.1 M - 0.2 MHigher concentrations can help maintain pH stability in large-scale reactions.[3]
Temperature 4°C to Room TemperatureLower temperatures reduce the rate of hydrolysis but may require longer reaction times.[1][9]
Reaction Time 30 minutes to several hoursDependent on temperature, pH, and reactant concentrations.[1]
Organic Co-solvent DMSO or DMFFor dissolving water-insoluble this compound.[1][5] Use high-quality, amine-free solvent.[5]

Experimental Protocol: General Procedure for this compound Conjugation

This protocol provides a general guideline. Optimization may be required for your specific application.

  • Buffer Preparation: Prepare a 0.1 M solution of a recommended amine-free buffer (e.g., sodium bicarbonate) and adjust the pH to 8.3.

  • Target Molecule Preparation: Dissolve your amine-containing target molecule in the reaction buffer to a final concentration of 2-10 mg/mL. If your molecule is stored in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).

  • Reaction Initiation: Add the desired molar excess of the dissolved this compound to the target molecule solution while gently vortexing. The final volume of the organic solvent should be less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.

  • Quenching (Optional): To stop the reaction, add a small amount of an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted this compound and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

Visual Guides

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Target_Molecule Prepare Target Molecule in Amine-Free Buffer (pH 7.2-8.5) Mix Add NHS Ester Solution to Target Molecule Target_Molecule->Mix NHS_Ester Dissolve Boc-NH-PEG3-NHS Ester in DMSO/DMF (Prepare Fresh) NHS_Ester->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Optional, with Tris/Glycine) Incubate->Quench Purify Purify Conjugate Quench->Purify

Caption: Experimental workflow for this compound conjugation.

Troubleshooting_Flow cluster_buffer Buffer Issues cluster_reagents Reagent Issues cluster_solutions Solutions Start Low Conjugation Efficiency? Check_pH Is pH 7.2-8.5? Start->Check_pH Check_Amine Is Buffer Amine-Free? Check_pH->Check_Amine Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Freshness NHS Ester Freshly Prepared? Check_Amine->Check_Freshness Yes Change_Buffer Use Amine-Free Buffer Check_Amine->Change_Buffer No Check_Concentration Are Reactant Concentrations Sufficient? Check_Freshness->Check_Concentration Yes Prepare_Fresh Prepare Fresh NHS Ester Check_Freshness->Prepare_Fresh No Increase_Conc Increase Concentrations Check_Concentration->Increase_Conc No

Caption: Troubleshooting logic for low conjugation efficiency.

Competing_Reactions cluster_pathways Reaction Pathways cluster_products Products NHS_Ester This compound Aminolysis Desired Reaction (Aminolysis) NHS_Ester->Aminolysis + Primary Amine (pH 7.2-8.5) Hydrolysis Side Reaction (Hydrolysis) NHS_Ester->Hydrolysis + H2O (Increases with pH) Amide_Bond Stable Amide Bond (Conjugate) Aminolysis->Amide_Bond Carboxylate Inactive Carboxylate Hydrolysis->Carboxylate

Caption: Competing reactions of this compound.

References

Technical Support Center: Monitoring Boc-NH-PEG3-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the progress of Boc-NH-PEG3-NHS ester reactions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound reaction?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][] Within this range, the primary amine groups on your target molecule (e.g., the ε-amino group of lysine) are sufficiently deprotonated to be nucleophilic and efficiently react with the NHS ester. At a pH below 7, the amine groups are protonated, rendering them less reactive.[1] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.[1][3]

Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?

It is critical to use amine-free buffers for your reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible because they will compete with your target molecule for reaction with the NHS ester, leading to significantly reduced conjugation efficiency.[1][4]

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS)

  • Bicarbonate/Carbonate Buffer

  • HEPES Buffer

  • Borate Buffer

Q3: How should I prepare and handle the this compound reagent?

This compound is sensitive to moisture and should be stored at -20°C with a desiccant.[3] Before use, the vial must be allowed to equilibrate to room temperature to prevent condensation.[3] It is highly recommended to dissolve the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[5] Prepare only the amount needed for the experiment, as aqueous solutions of NHS esters are not stable and should be used promptly.[5]

Q4: What is the primary side reaction that competes with the desired conjugation?

The main competing reaction is the hydrolysis of the NHS ester.[1][] In the presence of water, the ester group can be cleaved, yielding an unreactive carboxylic acid and N-hydroxysuccinimide (NHS). This hydrolysis reaction is accelerated at a higher pH.[1] To minimize hydrolysis, use fresh, anhydrous solvents for stock solutions and perform the reaction within the optimal pH range.

Reaction Monitoring Workflow

Monitoring the reaction progress is crucial for optimizing your protocol and ensuring a successful conjugation. A typical workflow involves using chromatographic techniques like TLC and HPLC to track the consumption of starting materials and the formation of the product.

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Analysis & Workup start Dissolve amine-containing substrate in amine-free buffer (pH 7.2-8.5) prepare_nhs Prepare fresh solution of This compound in anhydrous DMSO/DMF mix Add NHS ester solution to substrate solution take_aliquot Take reaction aliquots at different time points (e.g., 0, 30, 60, 120 min) mix->take_aliquot Incubate at RT or 4°C tlc Analyze by TLC take_aliquot->tlc hplc Analyze by HPLC/LC-MS take_aliquot->hplc analyze Assess completion by comparing spots/peaks hplc->analyze quench Quench reaction (e.g., with Tris or glycine) analyze->quench purify Purify conjugate quench->purify G cluster_0 ¹H NMR Analysis start This compound - NHS protons at ~2.8 ppm - Boc protons at ~1.4 ppm product Conjugated Product - Disappearance of NHS peak - Persistence of Boc peak - Shift in adjacent protons start->product Reaction Progress

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Characterization of Boc-NH-PEG3-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry techniques for the characterization of biomolecules conjugated with Boc-NH-PEG3-NHS ester. We will explore the expected mass spectrometry data, provide detailed experimental protocols, and compare this linker to common alternatives, supported by experimental findings.

Introduction to this compound

This compound is a heterobifunctional crosslinker commonly used in bioconjugation. It features a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester, separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester reacts with primary amines on biomolecules, such as the side chain of lysine (B10760008) residues or the N-terminus, to form stable amide bonds. The Boc protecting group can be removed under acidic conditions to reveal a primary amine for further modification. The PEG spacer enhances solubility and reduces steric hindrance.

Mass Spectrometric Characterization of this compound and its Conjugates

Mass spectrometry is an indispensable tool for the detailed characterization of bioconjugates. It allows for the confirmation of successful conjugation, determination of the degree of labeling, and identification of conjugation sites.

Expected Mass and Fragmentation

The monoisotopic mass of this compound is 418.1951 Da[1]. Upon conjugation to a primary amine, the NHS group (mass 115.0269 Da) is lost, and the remaining portion of the linker adds a mass of 303.1682 Da to the target molecule.

Fragmentation Pattern:

In tandem mass spectrometry (MS/MS), conjugates containing the Boc-NH-PEG3- moiety are expected to exhibit characteristic fragmentation patterns. The Boc group is known to be labile and can be lost as isobutylene (B52900) (56.0626 Da) or tert-butanol (B103910) (74.0732 Da) through a McLafferty rearrangement. The PEG chain typically fragments via cleavage of the C-O or C-C bonds, resulting in a series of ions separated by the mass of the PEG monomer unit (44.0262 Da).

Experimental Protocols

Intact Mass Analysis of a Protein-PEG Conjugate by LC-ESI-MS

This protocol is adapted from the analysis of an antibody conjugated with a similar PEG-NHS ester linker and is suitable for determining the distribution of conjugated species[2].

Materials:

  • This compound

  • Target protein (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Ammonium (B1175870) acetate (B1210297)

  • Centrifugal filters (e.g., Amicon Ultra 50K MWCO)

  • LC-MS system (e.g., Waters Xevo Q-TOF) with a reverse-phase column

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation: Add a 10- to 20-fold molar excess of the linker solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or on ice.

  • Purification: Remove excess, unreacted linker and buffer exchange the conjugate into 10 mM ammonium acetate using centrifugal filters.

  • LC-MS Analysis:

    • Inject the purified conjugate onto the reverse-phase column.

    • Elute with a suitable gradient of acetonitrile (B52724) in water with 0.1% formic acid.

    • Acquire mass spectra in positive ion mode over an appropriate m/z range.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum. This will show the distribution of the different conjugated species (e.g., protein with 1, 2, 3, etc., linkers attached).

Peptide Mapping to Identify Conjugation Sites

This protocol allows for the identification of the specific amino acid residues that have been modified.

Materials:

  • Protein-PEG conjugate

  • Denaturing buffer (e.g., 8 M urea)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation: Denature the conjugate in the denaturing buffer, reduce the disulfide bonds with DTT, and alkylate the free cysteines with iodoacetamide.

  • Digestion: Dilute the sample to reduce the urea (B33335) concentration and digest the protein with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a reverse-phase column.

    • Elute with a suitable gradient.

    • Acquire data in a data-dependent acquisition mode, where precursor ions are selected for fragmentation.

  • Data Analysis: Use a database search engine to identify the peptides and the modifications. Peptides containing the Boc-NH-PEG3- modification will have a mass increase of 303.1682 Da on lysine residues or the N-terminus.

Comparison with Alternative Linkers

The choice of crosslinker is critical for the successful development of bioconjugates. Here, we compare this compound with another commonly used heterobifunctional crosslinker, SMCC.

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Reactive Groups NHS ester (reacts with primary amines)NHS ester (reacts with primary amines), Maleimide (reacts with sulfhydryls)
Spacer Arm PEG3 (hydrophilic)Cyclohexane (hydrophobic)
Mass Added 303.1682 Da219.09 Da[3][4]
Cleavability Non-cleavable amide bondNon-cleavable thioether bond
Solubility Good aqueous solubility due to PEG spacerLimited aqueous solubility (water-soluble version, Sulfo-SMCC, is available)[3][5]
Second Functionality Boc-protected amine for subsequent modificationMaleimide for direct conjugation to a second molecule
Mass Spectrometry Data Comparison

This compound Conjugate:

  • Intact Mass Analysis: Expect a distribution of peaks corresponding to the number of linkers attached, with each addition increasing the mass by 303.1682 Da.

  • MS/MS: Fragmentation of the PEG linker and loss of the Boc group are characteristic.

SMCC Conjugate:

  • Intact Mass Analysis: A mass increase of 219.09 Da for each SMCC molecule attached to an amine. After reaction with a thiol-containing molecule, the mass of that molecule will also be added.[3][4]

  • MS/MS: Fragmentation will depend on the nature of the two conjugated molecules and the SMCC linker itself.

Visualizing the Workflow

experimental_workflow Experimental Workflow for Characterization of Bioconjugates cluster_conjugation Bioconjugation cluster_analysis Mass Spectrometry Analysis cluster_results Characterization Results Protein Target Protein Conjugation Conjugation Reaction Protein->Conjugation Linker This compound Linker->Conjugation Purification Purification Conjugation->Purification Remove excess linker IntactMS Intact Mass Analysis (LC-ESI-MS) Purification->IntactMS PeptideMap Peptide Mapping (LC-MS/MS) Purification->PeptideMap DataAnalysis Data Analysis IntactMS->DataAnalysis PeptideMap->DataAnalysis DegreeLabel Degree of Labeling DataAnalysis->DegreeLabel SiteID Conjugation Site Identification DataAnalysis->SiteID

Caption: Workflow for bioconjugation and mass spectrometric characterization.

Signaling Pathway Analogy: The Logic of Bioconjugation Analysis

While not a biological signaling pathway, the logical flow of a bioconjugation experiment can be visualized in a similar manner.

logical_flow Logical Flow of Bioconjugation Characterization Start Start: Unconjugated Protein Reaction Reaction with This compound Start->Reaction Conjugate Heterogeneous Conjugate Mixture Reaction->Conjugate Separation Chromatographic Separation (LC) Conjugate->Separation Detection Mass Detection (MS) Separation->Detection Fragmentation Fragmentation (MS/MS) Detection->Fragmentation Analysis Data Interpretation Fragmentation->Analysis End End: Characterized Conjugate Analysis->End

Caption: Logical flow from starting material to characterized conjugate.

Conclusion

The mass spectrometric characterization of this compound conjugates is a powerful approach to ensure the quality and consistency of these modified biomolecules. By employing techniques such as intact mass analysis and peptide mapping, researchers can gain detailed insights into the extent and location of conjugation. When compared to alternatives like SMCC, the choice of linker should be guided by the specific requirements of the application, including desired solubility, the nature of the molecules to be conjugated, and the need for subsequent modifications. This guide provides the foundational knowledge and protocols to effectively utilize mass spectrometry in the analysis of these important bioconjugates.

References

A Researcher's Guide to Determining the Degree of Labeling with Boc-NH-PEG3-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of labeling is paramount for ensuring reproducibility and optimal performance of the final conjugate. Boc-NH-PEG3-NHS ester is a popular amine-reactive PEGylation reagent used to modify proteins, peptides, and other biomolecules. This guide provides a comprehensive comparison of methodologies to determine the Degree of Labeling (DoL) when using this reagent and contrasts its performance with alternative amine-reactive chemistries, supported by experimental protocols and data.

Determining the Degree of Labeling: A Comparative Analysis of Methods

The choice of analytical technique to determine the DoL is critical and depends on the required accuracy, throughput, and available instrumentation. The most common methods include UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Method Comparison
FeatureUV-Vis SpectrophotometryReversed-Phase HPLC (RP-HPLC)MALDI-TOF Mass Spectrometry
Principle Measures absorbance of the labeled protein and the label at specific wavelengths.Separates labeled protein from unlabeled protein and free label based on hydrophobicity.Measures the mass-to-charge ratio of the intact protein, allowing for the determination of the number of attached labels.
Primary Output Average DoL of the entire sample population.Quantification of different labeled species (e.g., mono-, di-, tri-labeled).Precise mass of different labeled species, providing a distribution of the DoL.
Advantages Rapid, simple, and widely accessible instrumentation.Provides information on the distribution of labeled species and purity.High accuracy and can identify specific sites of labeling (with further fragmentation analysis).
Limitations Provides an average value and is less accurate for complex mixtures. Requires a chromophore on the label.More time-consuming and requires specialized equipment and method development.Requires specialized instrumentation and can be sensitive to sample preparation.
Typical Application Routine DoL determination for well-characterized conjugations.In-depth characterization of conjugation reactions and purification monitoring.High-resolution characterization of bioconjugates, including heterogeneity assessment.

Experimental Protocols

I. Degree of Labeling (DoL) Determination by UV-Vis Spectrophotometry

This method is the most straightforward for determining the average number of this compound molecules conjugated to a protein. Since the Boc-NH-PEG3 moiety itself does not have a strong chromophore, this method is most effective when the Boc protecting group is removed and the resulting free amine is reacted with a chromogenic reagent, or if the target protein has a distinct UV absorbance. A more direct method involves using a variation of the reagent that includes a chromophore. For the purpose of this protocol, we will assume a colorimetric method is used post-labeling to quantify the attached PEG chains. A common method is the use of a colorimetric assay to quantify the number of primary amines remaining on the protein after labeling, and by subtraction from the initial number of amines on the unlabeled protein, the DoL can be inferred. A more direct approach is to use a modified PEG-NHS ester containing a chromophore.

Materials:

  • Labeled protein conjugate (e.g., Protein-PEG3-NH-Boc)

  • Unlabeled protein (control)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • BCA Protein Assay Kit or similar

  • Trinitrobenzene sulfonic acid (TNBSA) reagent

  • Glycine (B1666218) standard solution

  • Microplate reader

Procedure:

  • Purification of the Conjugate: It is crucial to remove all unreacted this compound from the labeled protein solution. This is typically achieved by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Determine Protein Concentration: Accurately measure the concentration of both the labeled and unlabeled protein solutions using a standard protein assay like the BCA assay.

  • TNBSA Assay for Primary Amine Quantification:

    • Prepare a standard curve using a known concentration of glycine.

    • In a 96-well plate, add a known amount of the labeled protein and the unlabeled protein to separate wells.

    • Add the TNBSA reagent to all wells (standards and samples) according to the manufacturer's instructions.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Measure the absorbance at the appropriate wavelength (typically 335 nm or 420 nm) using a microplate reader.

  • Calculation of Degree of Labeling:

    • From the glycine standard curve, determine the concentration of primary amines in both the labeled and unlabeled protein samples.

    • Calculate the number of moles of primary amines per mole of protein for both samples.

    • The Degree of Labeling (DoL) is calculated as follows: DoL = (Moles of amines on unlabeled protein) - (Moles of amines on labeled protein)

II. Degree of Labeling Determination by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC can separate protein species with different numbers of attached PEG chains, providing a more detailed picture of the labeling distribution.

Materials:

  • Labeled protein conjugate

  • Unlabeled protein

  • HPLC system with a UV detector

  • C4 or C8 reversed-phase column suitable for protein separations

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Sample Preparation: Dilute the purified labeled protein conjugate and the unlabeled protein in Mobile Phase A.

  • HPLC Analysis:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A and 5% B).

    • Inject the sample onto the column.

    • Elute the proteins using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The unlabeled protein will elute as a single major peak.

    • The labeled protein sample will show a series of peaks, with each successive peak representing an additional PEG chain attached to the protein. The retention time will typically decrease with an increasing number of hydrophilic PEG chains.

    • The area of each peak corresponds to the relative abundance of that species. The DoL can be estimated by calculating the weighted average of the different labeled species.

III. Degree of Labeling Determination by MALDI-TOF Mass Spectrometry

MALDI-TOF MS provides the most accurate determination of the DoL by directly measuring the mass of the intact protein before and after labeling.

Materials:

  • Labeled protein conjugate

  • Unlabeled protein

  • MALDI-TOF mass spectrometer

  • MALDI matrix (e.g., sinapinic acid)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation:

    • Desalt the protein samples using a method compatible with mass spectrometry (e.g., ZipTip®).

    • Mix the protein sample with the MALDI matrix solution (e.g., 10 mg/mL sinapinic acid in 50% acetonitrile/0.1% TFA).

  • MALDI-TOF Analysis:

    • Spot the sample-matrix mixture onto the MALDI target plate and allow it to dry.

    • Acquire the mass spectrum in the appropriate mass range for the protein.

  • Data Analysis:

    • The mass spectrum of the unlabeled protein will show a single major peak corresponding to its molecular weight.

    • The mass spectrum of the labeled protein will show a series of peaks, with each peak separated by the mass of the Boc-NH-PEG3 moiety (418.44 Da).

    • The number of PEG chains attached to each protein species can be directly determined from the mass difference relative to the unlabeled protein. The relative intensity of the peaks indicates the abundance of each species.

Comparison with Alternative Amine-Reactive Reagents

This compound is part of the broader class of N-hydroxysuccinimide (NHS) esters, which are widely used for their efficiency in reacting with primary amines. However, several alternatives exist, each with distinct properties.

Reagent TypeChemical Structure of Reactive GroupKey CharacteristicsAdvantagesDisadvantages
This compound N-hydroxysuccinimide esterHydrophobic Boc group, hydrophilic PEG spacer.The Boc group can be deprotected to reveal a primary amine for further conjugation. The PEG spacer enhances solubility and reduces immunogenicity of the conjugate.Requires an organic solvent (e.g., DMSO, DMF) for dissolution. The NHS ester is susceptible to hydrolysis.
Sulfo-NHS Esters Sulfonated N-hydroxysuccinimide esterWater-soluble due to the sulfonate group.Increased water solubility allows for reactions in purely aqueous buffers, minimizing the use of organic solvents that can denature proteins.[1] Generally more stable to hydrolysis than standard NHS esters.[2]The sulfonate group adds a negative charge, which may influence the properties of the final conjugate.
Isothiocyanates (e.g., FITC) -N=C=SReacts with primary amines to form a thiourea (B124793) bond.Stable conjugates.The thiourea bond is reported to be less stable over time compared to the amide bond formed by NHS esters.[3] Reaction can be slower than with NHS esters.
Sulfonyl Chlorides (e.g., Dansyl Chloride) -SO₂ClHighly reactive with primary and secondary amines.Can label a broader range of amines.Can be less specific than NHS esters, potentially leading to side reactions. Harsh reaction conditions may be required.

Visualizing the Workflow and Comparisons

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_output Data Output start Start with Labeled Protein purify Purify Conjugate (Size-Exclusion Chromatography or Dialysis) start->purify measure_conc Measure Protein Concentration (e.g., BCA Assay) purify->measure_conc uv_vis UV-Vis Spectrophotometry measure_conc->uv_vis hplc RP-HPLC measure_conc->hplc ms MALDI-TOF MS measure_conc->ms uv_vis_out Average DoL uv_vis->uv_vis_out hplc_out DoL Distribution hplc->hplc_out ms_out Precise Mass and DoL Distribution ms->ms_out end Degree of Labeling uv_vis_out->end Final Result hplc_out->end ms_out->end

G cluster_nhs NHS Ester Chemistry cluster_alternatives Alternative Chemistries center Primary Amine (-NH2) on Protein boc_peg_nhs This compound center->boc_peg_nhs sulfo_nhs Sulfo-NHS Ester center->sulfo_nhs itc Isothiocyanate center->itc sc Sulfonyl Chloride center->sc amide_bond_boc Stable Amide Bond (+ Boc & PEG) boc_peg_nhs->amide_bond_boc Forms Amide Bond amide_bond_sulfo Stable Amide Bond (+ Sulfonate) sulfo_nhs->amide_bond_sulfo Forms Amide Bond thiourea_bond Thiourea Bond itc->thiourea_bond Forms Thiourea Bond sulfonamide_bond Sulfonamide Bond sc->sulfonamide_bond Forms Sulfonamide Bond

References

The PEG Advantage: A Comparative Guide to Polyethylene Glycol Spacers in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two.[2] While often perceived as a simple spacer, the linker's composition and length are pivotal, profoundly influencing a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4]

Among the most prevalent linker types, polyethylene (B3416737) glycol (PEG) chains have gained widespread adoption.[5][6] This guide provides an objective comparison of the advantages of utilizing PEG spacers in PROTAC linkers versus other alternatives, supported by illustrative experimental data and detailed protocols.

Key Advantages of PEG Spacers in PROTACs

The incorporation of a PEG spacer into a PROTAC linker imparts several beneficial physicochemical and biological properties that can significantly enhance the molecule's overall performance.

  • Enhanced Aqueous Solubility : A primary challenge in PROTAC development is their frequently high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[7] The hydrophilic ethylene (B1197577) glycol units of a PEG linker significantly improve the water solubility of PROTACs, which is advantageous for formulation, bioavailability, and ensuring reproducibility in aqueous biochemical assays.[2][8]

  • Improved Physicochemical Properties and Cell Permeability : The flexibility of PEG linkers allows the PROTAC molecule to adopt different conformations. This "chameleon effect" can facilitate cell membrane permeability, where the molecule adopts a more compact, less polar conformation in the hydrophobic membrane environment and a more extended, polar state in the aqueous cytoplasm.[9] However, it is crucial to optimize the PEG chain length, as excessively long linkers can increase polarity to a degree that hinders membrane passage.[7][10]

  • Optimized Ternary Complex Formation : The primary role of the linker is to enable the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The tunable length and inherent flexibility of PEG linkers allow for the optimal positioning and orientation of the two proteins, which is essential for efficient ubiquitin transfer and subsequent target degradation.[11] An improperly sized linker can result in steric hindrance or an unproductive complex geometry.[12]

  • Increased Metabolic Stability : Compared to simple alkyl chains, the ether backbone of PEG linkers can be less susceptible to oxidative metabolism.[] This can improve the metabolic stability and half-life of the PROTAC molecule in a cellular environment, contributing to a more sustained degradation effect.[]

  • Biocompatibility and Reduced Nonspecific Binding : PEG is a well-established biocompatible polymer used in numerous pharmaceutical applications.[] Its presence in a PROTAC linker can reduce nonspecific binding to plasma proteins and other biological macromolecules, ensuring that the PROTAC is available to engage its intended targets.[]

Comparative Performance: PEG vs. Alkyl Linkers

Alkyl chains are another common class of flexible linkers used in PROTAC design. The following table compares the general properties of PEG and alkyl linkers.

PropertyPEG LinkerAlkyl LinkerRationale
Solubility HighLowThe ether oxygens in PEG are hydrophilic and engage in hydrogen bonding with water, whereas alkyl chains are hydrophobic.[2][9]
Permeability Moderate (Length Dependent)HighAlkyl linkers are more lipophilic, which generally favors passive diffusion across cell membranes. PEG linkers can aid permeability through conformational flexibility, but excessive length increases polarity, reducing permeability.[4][10]
Flexibility HighHighBoth linker types have a high number of rotatable bonds, providing significant conformational flexibility.[9][15]
Metabolic Stability Moderate to HighModerateThe ether backbone of PEG is generally less prone to oxidative cleavage than aliphatic C-H bonds in alkyl chains.[]
Synthetic Accessibility HighHighBoth linker types are readily available and can be incorporated using standard, robust chemical methods.[5]

Quantitative Data Comparison

The following tables present illustrative data for a hypothetical Bruton's tyrosine kinase (BTK) PROTAC, comparing an alkyl linker to PEG linkers of varying lengths. This data is representative of general trends observed in PROTAC development.

Table 1: Physicochemical Properties of Hypothetical BTK PROTACs Data is fictionalized to illustrate general trends.

PROTACLinker CompositionMolecular Weight (Da)cLogPAqueous Solubility (µM)
BTK-PROTAC-112-atom Alkyl Chain9505.82.5
BTK-PROTAC-24-unit PEG (PEG4)10124.915.7
BTK-PROTAC-38-unit PEG (PEG8)11883.545.1
BTK-PROTAC-412-unit PEG (PEG12)13642.198.3

Table 2: Permeability of Hypothetical BTK PROTACs Data is fictionalized to illustrate general trends.

PROTACLinker CompositionCaco-2 Permeability (Papp, 10⁻⁶ cm/s)
BTK-PROTAC-112-atom Alkyl Chain2.1
BTK-PROTAC-24-unit PEG (PEG4)1.8
BTK-PROTAC-38-unit PEG (PEG8)1.1
BTK-PROTAC-412-unit PEG (PEG12)0.4

Table 3: Degradation Efficiency of Hypothetical BTK PROTACs in Mino Cells (24h Treatment) Data is fictionalized to illustrate general trends.

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
BTK-PROTAC-112-atom Alkyl Chain25>90
BTK-PROTAC-24-unit PEG (PEG4)5575
BTK-PROTAC-38-unit PEG (PEG8)8>95
BTK-PROTAC-412-unit PEG (PEG12)4880

This illustrative data highlights that while alkyl linkers can offer good permeability, PEG linkers significantly enhance solubility.[4][7] Furthermore, there is an optimal PEG linker length (in this case, PEG8) that most effectively facilitates ternary complex formation, leading to the most potent degradation (lowest DC₅₀) and highest efficacy (Dₘₐₓ).[3]

Visualizing PROTAC Mechanisms and Design Logic

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex POI Target Protein (POI) POI_bound POI cluster_ternary cluster_ternary POI->cluster_ternary PROTAC PROTAC PROTAC_bound PROTAC PROTAC->cluster_ternary E3 E3 Ligase E3_bound E3 E3->cluster_ternary POI_bound->PROTAC_bound PROTAC_bound->E3_bound Ub Ubiquitin (Ub) POI_ub Poly-ubiquitinated POI Ub->POI_ub Proteasome Proteasome POI_ub->Proteasome Proteasome->PROTAC Recycled Fragments Degraded Peptides Proteasome->Fragments cluster_ternary->POI_ub

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_testing In Vitro & Cellular Testing Design PROTAC Design (Select Linker Type/Length) Synthesis Chemical Synthesis Design->Synthesis Solubility Solubility Assay Synthesis->Solubility Permeability Permeability Assay (e.g., PAMPA) Solubility->Permeability Degradation Degradation Assay (e.g., Western Blot for DC50/Dmax) Permeability->Degradation Analysis Data Analysis & SAR Interpretation Degradation->Analysis Analysis->Design Iterate Optimized Optimized PROTAC Analysis->Optimized Meets Criteria

Caption: A rational workflow for PROTAC linker selection and optimization.

Linker_Properties_Logic cluster_inputs Linker Properties cluster_outcomes Key Outcomes Solubility Solubility (PEG > Alkyl) Permeability Cell Permeability Solubility->Permeability influences Flexibility Flexibility TernaryComplex Ternary Complex Formation & Stability Flexibility->TernaryComplex enables Length Length Length->TernaryComplex critical for Length->Permeability influences Degradation Degradation (DC50 / Dmax) TernaryComplex->Degradation determines Permeability->Degradation enables

Caption: Logical relationship of linker properties to PROTAC performance.

Experimental Protocols

Protocol 1: Western Blotting for DC₅₀ and Dₘₐₓ Determination

Objective: To quantify the concentration-dependent degradation of a target protein induced by a PROTAC.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., Mino) in 12-well plates at a density that ensures they are in a logarithmic growth phase at the time of harvest (e.g., 0.5 x 10⁶ cells/well). Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for a specified time, typically 18-24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA Protein Assay Kit.[16]

  • SDS-PAGE and Western Blot: Normalize all samples to the same protein concentration. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration. Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).[17]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive membrane permeability of a PROTAC in a cell-free system.[18]

Methodology:

  • Membrane Preparation: Coat a 96-well filter plate (donor plate) with an artificial membrane solution (e.g., 2% dodecane (B42187) solution of lecithin).

  • Compound Preparation: Prepare solutions of the PROTACs in a buffer at a known concentration (e.g., 100 µM) for the donor plate. Prepare the acceptor plate with buffer, which may contain a scavenger to prevent back-diffusion.

  • Assay Incubation: Place the donor filter plate onto the acceptor plate, creating a "sandwich". Incubate this assembly at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.

  • Concentration Measurement: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [(-Vd * Va) / ((Vd + Va) * A * t)] * ln(1 - [Ca(t)] / Cequilibrium) Where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, Ca(t) is the compound concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.[19]

Conclusion

The linker is a critical design element in the development of effective PROTACs.[2] PEG linkers offer significant advantages, most notably by improving the solubility and physicochemical properties of these large and often hydrophobic molecules.[2][7] Their flexibility and tunable length are instrumental in achieving the optimal geometry for ternary complex formation, a prerequisite for potent protein degradation. While alternatives like alkyl chains may offer superior intrinsic permeability, the benefits of PEG in enhancing solubility and modulating biological activity make it a highly valuable tool for PROTAC design.[4][5] Ultimately, a systematic approach to linker optimization, evaluating PEG, alkyl, and other linker types of varying lengths, is essential for developing potent and selective protein degraders for therapeutic applications.[12]

References

A Researcher's Guide to Validating Conjugate Stability with SDS-PAGE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the stability of bioconjugates—such as antibody-drug conjugates (ADCs) or protein-oligonucleotide conjugates—is a critical aspect of preclinical and clinical success. Among the various analytical techniques available, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) remains a fundamental, accessible, and powerful method for the initial assessment of conjugate stability.[1] This guide provides a comparative overview of SDS-PAGE for stability validation, complete with a detailed experimental protocol, data interpretation guidelines, and a comparison with alternative methods.

The Role of SDS-PAGE in Conjugate Stability Analysis

SDS-PAGE separates proteins based on their molecular weight.[1][2] The detergent SDS denatures the protein, linearizing it and imparting a uniform negative charge.[3][4][5] Consequently, during electrophoresis, the protein's migration through the polyacrylamide gel is primarily dependent on its size, with smaller molecules moving more quickly.[1]

In the context of conjugate stability, SDS-PAGE is used to visualize the integrity of the conjugate over time or under various stress conditions (e.g., temperature, pH, or in serum). Degradation of the conjugate, such as the cleavage of a linker and release of the payload, will result in the appearance of new bands corresponding to the unconjugated components. By comparing the band patterns of stressed versus control samples, a qualitative and semi-quantitative assessment of stability can be made.

Comparative Analysis of Stability Assessment Methods

While SDS-PAGE is an invaluable tool, a comprehensive stability analysis often involves orthogonal methods. Each technique offers unique insights into the physical and chemical properties of the conjugate.

MethodPrincipleInformation ProvidedAdvantagesLimitations
SDS-PAGE Size-based separation of denatured proteins in a polyacrylamide gel matrix.Purity, molecular weight estimation, detection of fragmentation or aggregation.[3][4]Simple, rapid, low-cost, widely accessible.[1]Semi-quantitative, lower resolution for small changes, denaturing conditions.
Size Exclusion Chromatography (SEC) Separation of molecules in solution based on their hydrodynamic radius.Detection and quantification of aggregates, fragments, and the main conjugate peak.[6]Quantitative, non-denaturing, high resolution.Can be affected by non-specific interactions with the column matrix.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Precise mass determination of the intact conjugate, drug-to-antibody ratio (DAR), and identification of degradation products.[6][7]Highly sensitive and specific, provides detailed structural information.Complex instrumentation, potential for ion suppression, can be challenging for heterogeneous mixtures.
Hydrophobic Interaction Chromatography (HIC) Separation based on the hydrophobicity of the protein surface.Assessment of drug load distribution and changes in hydrophobicity due to degradation or aggregation.[6]High resolution for different drug-loaded species.Can be sensitive to buffer conditions, may require method development.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light to determine the size distribution of particles in solution.Detection of aggregation and changes in particle size over time.[7]Non-invasive, rapid, provides information on colloidal stability.Sensitive to dust and other contaminants, provides an average size distribution.

Experimental Protocol: Assessing Conjugate Stability with SDS-PAGE

This protocol outlines a typical workflow for evaluating the stability of a protein conjugate in serum over time.

1. Sample Preparation and Incubation:

  • Prepare aliquots of the conjugate at a stock concentration (e.g., 1 mg/mL) in a relevant buffer (e.g., PBS).

  • For the stability study, dilute the conjugate into serum (e.g., human or mouse serum) to a final concentration of 100 µg/mL.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 6, 24, 48, and 72 hours), collect an aliquot of the incubated sample and immediately freeze it at -80°C to halt any further degradation.

  • A control sample of the conjugate in buffer should also be incubated and collected at the same time points.

2. SDS-PAGE Sample Preparation:

  • Thaw the collected samples on ice.

  • For each time point, prepare samples for both non-reducing and reducing conditions.

  • Non-reducing sample: Mix 10 µL of the sample with 10 µL of 2x non-reducing sample buffer (containing SDS and glycerol, but no reducing agent).

  • Reducing sample: Mix 10 µL of the sample with 10 µL of 2x reducing sample buffer (containing SDS, glycerol, and a reducing agent like β-mercaptoethanol or DTT).[4]

  • Heat all samples at 95°C for 5 minutes to ensure complete denaturation.[8]

  • Centrifuge the samples briefly to pellet any debris.[8]

3. Gel Electrophoresis:

  • Use a precast or hand-cast polyacrylamide gel of an appropriate percentage (e.g., 4-12% Bis-Tris gel) to resolve the protein sizes of interest.[2]

  • Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with 1x running buffer.[8]

  • Load 15-20 µL of each prepared sample into the wells of the gel.[9]

  • Include a molecular weight marker to estimate the size of the protein bands.[4]

  • Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.[10]

4. Staining and Visualization:

  • Carefully remove the gel from the cassette and place it in a staining container.

  • Stain the gel with a suitable protein stain, such as Coomassie Brilliant Blue or a fluorescent stain.[1][3]

  • Incubate the gel in the staining solution with gentle agitation.

  • Destain the gel to remove the background stain and visualize the protein bands.[1][10]

  • Image the gel using a gel documentation system.[3]

5. Data Analysis:

  • Compare the band patterns of the samples at different time points.

  • Look for the appearance of new, lower molecular weight bands, which may indicate the release of the conjugated molecule or fragmentation of the protein.

  • Observe any decrease in the intensity of the main conjugate band over time.

  • For semi-quantitative analysis, use densitometry software to measure the intensity of the bands and calculate the percentage of intact conjugate remaining at each time point.[3]

Data Presentation: Quantitative Analysis of Conjugate Stability

The following table summarizes representative data from a time-course stability study analyzed by SDS-PAGE and densitometry.

Time Point (Hours)% Intact Conjugate (in Buffer)% Intact Conjugate (in Serum)% Released Payload (in Serum)
01001000
699955
24988515
48977030
72966040

Visualizing the Workflow and a Relevant Biological Pathway

To further clarify the experimental process and its biological context, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_sds SDS-PAGE Analysis cluster_analysis Data Analysis conjugate Conjugate Stock serum Serum Incubation (37°C) conjugate->serum sample_prep Prepare Reducing & Non-reducing Samples timepoints Collect Aliquots at Time Points (0-72h) serum->timepoints electrophoresis Gel Electrophoresis timepoints->sample_prep staining Staining & Destaining sample_prep->electrophoresis electrophoresis->staining imaging Gel Imaging staining->imaging densitometry Densitometry imaging->densitometry quantification Quantify Band Intensities densitometry->quantification stability_assessment Assess % Intact Conjugate quantification->stability_assessment

Caption: Workflow for assessing conjugate stability using SDS-PAGE.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Target Receptor (e.g., HER2) ras Ras receptor->ras Internalization & Signaling Cascade lysosome Lysosome receptor->lysosome Trafficking raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factors erk->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression adc Antibody-Drug Conjugate (ADC) adc->receptor Binding drug Released Drug lysosome->drug Drug Release dna_damage DNA Damage & Apoptosis drug->dna_damage

Caption: ADC targeting a cell surface receptor and inducing apoptosis.

Conclusion

SDS-PAGE is a robust and efficient method for the initial validation of conjugate stability.[1] Its simplicity and speed make it an indispensable tool in the early stages of drug development and for routine quality control.[2] While it provides critical qualitative and semi-quantitative data, a comprehensive stability profile should be established using a combination of orthogonal techniques, such as SEC, MS, and DLS, to fully characterize the conjugate and ensure its safety and efficacy.

References

Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the rapidly advancing field of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a cornerstone of precision medicine. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker that connects the monoclonal antibody to the potent cytotoxic payload. This guide provides a detailed, objective comparison of the two primary classes of linkers—cleavable and non-cleavable—supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

The choice of linker technology is a pivotal decision in ADC design, directly influencing the drug's stability in circulation, its mechanism of action, and its overall therapeutic window.[1] An ideal linker maintains a stable connection between the antibody and payload in the bloodstream to minimize off-target toxicity, while facilitating efficient payload release at the tumor site.[1][2]

Understanding Linker Technology

Cleavable Linkers: These are designed to be stable in the bloodstream but are susceptible to cleavage by specific triggers within the tumor microenvironment or inside cancer cells.[1][3] This targeted release mechanism can enhance the therapeutic window by maximizing efficacy against tumor cells while minimizing systemic toxicity.[4] Common cleavage mechanisms include:

  • Enzyme-sensitive: Utilizing proteases like cathepsins, which are often upregulated in tumors.[2][3][5] The valine-citrulline (VC) dipeptide is a well-established example, cleaved by lysosomal cathepsin B.[2][5][6]

  • pH-sensitive: Exploiting the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the bloodstream (pH 7.4).[3][5][7] Hydrazone linkers are a key example of this class.[5][7]

  • Redox-sensitive: Responding to higher intracellular concentrations of reducing agents like glutathione, which cleave disulfide bonds.[3][5]

A key advantage of cleavable linkers is their ability to induce a "bystander effect."[5] This occurs when the released, membrane-permeable payload diffuses out of the targeted cancer cell and kills neighboring antigen-negative tumor cells, which is crucial for treating heterogeneous tumors.[5][8][9]

Non-Cleavable Linkers: In contrast, these linkers do not have a specific cleavage site and rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload.[2][10][11] This process results in the cytotoxic drug being released with the linker and a residual amino acid from the antibody still attached.[2][10]

Non-cleavable linkers generally offer greater plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[2][12][13] The most common non-cleavable linkers are based on thioether bonds, such as the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker used in Kadcyla® (ado-trastuzumab emtansine).[2][11][13] However, the resulting payload-linker-amino acid complex is often charged and less membrane-permeable, which can limit the bystander effect.[10][13]

Head-to-Head Comparison: Key Performance Metrics

The selection of a linker strategy involves a trade-off between stability, payload release efficiency, and the desired mechanism of action. Below is a summary of key performance indicators based on preclinical and clinical data.

ParameterCleavable LinkersNon-Cleavable LinkersRationale & Key Considerations
Mechanism of Release Triggered by enzymes, pH, or reducing agents in the tumor microenvironment/lysosome.[5][7][14]Requires complete lysosomal degradation of the antibody.[2][10][11]Cleavable linkers offer more versatile release mechanisms. Non-cleavable release is solely dependent on antibody catabolism.[2][13]
Plasma Stability Generally lower, can be prone to premature payload release.[14] Stability varies by chemistry (e.g., Val-Cit is relatively stable).[6]Generally higher, leading to reduced systemic exposure to free payload.[2][12][13]Higher stability is a key advantage of non-cleavable linkers, potentially improving the therapeutic index.[2][13]
Bystander Effect Often significant due to the release of membrane-permeable payloads.[5][8]Limited or absent, as the released payload-linker complex is often charged and membrane-impermeable.[10][13]The bystander effect is advantageous for heterogeneous tumors with varied antigen expression.[15][16]
Efficacy Can be highly potent, especially in heterogeneous tumors due to the bystander effect.Can be highly potent, particularly in tumors with high, homogeneous antigen expression. Some studies show superior in vivo performance.[2][13]Efficacy is context-dependent, influenced by the payload, target antigen, and tumor characteristics.[17]
Toxicity Higher risk of off-target toxicity due to potential premature linker cleavage in circulation.Lower risk of off-target toxicity due to greater plasma stability.[2] Platform-specific toxicities can still occur (e.g., liver, ocular).[10]Toxicity is a major consideration; the higher stability of non-cleavable linkers is a significant safety advantage.[2][10]
Approved Examples Adcetris® (Brentuximab Vedotin), Padcev® (Enfortumab Vedotin)Kadcyla® (Ado-trastuzumab Emtansine), Blenrep® (Belantamab Mafodotin)[2][18]Both linker types have been successfully implemented in clinically approved and effective ADCs.

Visualizing the Mechanisms of Action

To better understand the distinct pathways of payload release, the following diagrams illustrate the intracellular trafficking and activation of ADCs with cleavable and non-cleavable linkers.

cleavable_linker_mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Pathway ADC ADC Binds to Antigen Internalization Endocytosis ADC->Internalization 1. Binding & Endosome Early Endosome (pH 5.5-6.2) Internalization->Endosome 2. Trafficking Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Fusion Cleavage Linker Cleavage (e.g., by Cathepsin B) Lysosome->Cleavage 4. Enzymatic Action Payload_Release Active Payload Released Cleavage->Payload_Release 5. Activation Bystander Bystander Effect: Payload diffuses out of cell Payload_Release->Bystander Optional

Caption: Mechanism of a cleavable linker ADC.

non_cleavable_linker_mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Pathway ADC ADC Binds to Antigen Internalization Endocytosis ADC->Internalization 1. Binding & Endosome Early Endosome (pH 5.5-6.2) Internalization->Endosome 2. Trafficking Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Fusion Degradation Antibody Degradation Lysosome->Degradation 4. Proteolysis Payload_Release Payload-Linker-Amino Acid Complex Released Degradation->Payload_Release 5. Activation

Caption: Mechanism of a non-cleavable linker ADC.

Experimental Protocols for ADC Evaluation

Objective comparison of linker technologies relies on robust and standardized experimental assays. Below are outlines of key protocols used to characterize ADC performance.

Plasma Stability Assay

Objective: To assess the stability of the ADC and the integrity of the linker in plasma over time, measuring premature payload release.[19][20][21][22]

Methodology:

  • Incubation: Incubate the ADC at a specified concentration (e.g., 10 µM) in human, cynomolgus monkey, rat, and mouse plasma at 37°C.[4][20][23]

  • Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).[4][20][23]

  • Sample Preparation: Process plasma samples to precipitate proteins (e.g., with organic solvent) and extract the ADC and any released payload.[4][20]

  • Analysis:

    • ELISA: Quantify the amount of intact, conjugated antibody using an antigen-capture ELISA.[3][19]

    • LC-MS/MS: Quantify the concentration of free payload in the plasma supernatant to determine the rate of drug release.[4][19][20]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and half-life.[4]

In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To determine the potency (IC50 value) of the ADC against antigen-positive and antigen-negative cancer cell lines.[8][24][25]

Methodology:

  • Cell Seeding: Seed antigen-positive (target) and antigen-negative (control) cells in 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.[25]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody (negative control), and free payload (positive control) in complete cell culture medium. Add the solutions to the cells.[4][25]

  • Incubation: Incubate the plates for a defined period (e.g., 72-144 hours) at 37°C with 5% CO2.[25]

  • Viability Assessment: Measure cell viability using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo®.[8][24][25] Read the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).[4]

Bystander Effect Assay

Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.[15][16][26]

Methodology (Co-culture Assay):

  • Cell Labeling & Seeding: Label antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MCF7) cells with different fluorescent markers (e.g., RFP and GFP, respectively). Co-seed the cells in a 96-well plate at a defined ratio.[16]

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

  • Incubation & Imaging: Incubate for 72-144 hours. Monitor cell viability and proliferation in real-time using live-cell imaging systems (e.g., IncuCyte or Agilent xCELLIGENCE).[16]

  • Analysis: Separately quantify the number of viable fluorescently-labeled antigen-positive and antigen-negative cells over time. A reduction in the antigen-negative cell population in the presence of antigen-positive cells indicates a bystander effect.[16]

ADC Development and Evaluation Workflow

The selection and validation of a linker is an integral part of the overall ADC development pipeline.

adc_workflow Target Target & Antibody Selection Linker Linker Design (Cleavable vs. Non-Cleavable) Target->Linker Payload Payload Selection Payload->Linker Conjugation Conjugation & Purification Linker->Conjugation InVitro In Vitro Characterization Conjugation->InVitro Stability Plasma Stability Assay InVitro->Stability Cytotoxicity Cytotoxicity Assay (IC50) InVitro->Cytotoxicity Bystander Bystander Effect Assay InVitro->Bystander InVivo In Vivo Evaluation InVitro->InVivo Efficacy Xenograft Efficacy Studies InVivo->Efficacy Tox Toxicology Studies InVivo->Tox

Caption: A typical workflow for ADC development and evaluation.

Conclusion

The decision between a cleavable and non-cleavable linker is a multifaceted one that depends on the specific target antigen, the nature of the payload, and the desired therapeutic outcome.[17] Cleavable linkers offer the advantage of a potent bystander effect, which can be critical for overcoming tumor heterogeneity.[5][14] Non-cleavable linkers provide superior plasma stability, which often translates to a better safety profile and a wider therapeutic window.[2][12][13] As the field of ADCs continues to evolve, a deeper understanding of the intricate interplay between the payload, linker, and antibody will be paramount in designing the next generation of highly effective and safe targeted cancer therapies.[14][17]

###

References

Safety Operating Guide

Proper Disposal of Boc-NH-PEG3-NHS Ester: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Boc-NH-PEG3-NHS ester, ensuring the protection of laboratory personnel and the environment.

For researchers and professionals in drug development, the responsible management of chemical reagents is paramount. This document provides a detailed protocol for the proper disposal of this compound, a commonly used PEG-based PROTAC linker. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE), including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is essential for a comprehensive understanding of the compound's characteristics.

PropertyValueSource
Molecular Formula C18H30N2O9[1]
Molecular Weight 418.44 g/mol [1][2]
CAS Number 2250216-93-2[1]
Appearance Solid
Solubility Soluble in DMSO (50 mg/mL)[1]
XLogP3 -0.6[2]
Storage Conditions Pure form: -20°C for 3 years[1]
In solvent: -80°C for 6 months, -20°C for 1 month[1][3]

Disposal Protocol: A Step-by-Step Approach

The recommended disposal procedure for this compound focuses on the hydrolysis of the reactive N-hydroxysuccinimide (NHS) ester group, which renders the compound less reactive. The polyethylene (B3416737) glycol (PEG) component is generally considered biodegradable and of low toxicity[4].

Step 1: Waste Segregation

All materials contaminated with this compound, including unused solid reagent, solutions, and contaminated labware (e.g., pipette tips, gloves, and vials), should be treated as chemical waste and segregated from regular trash.

Step 2: Hydrolysis of the NHS Ester

For liquid waste containing this compound, the reactive NHS ester should be hydrolyzed before collection for disposal. This is a critical step to deactivate the molecule.

Experimental Protocol for Hydrolysis:

  • Ensure the solution is in a suitable, chemically resistant container within a fume hood.

  • Adjust the pH of the aqueous solution to between 8.5 and 9.0 using a suitable base, such as sodium bicarbonate or a dilute sodium hydroxide (B78521) solution. This moderately basic pH will facilitate the hydrolysis of the NHS ester.

  • Allow the solution to stand at room temperature for a minimum of 4-5 hours (or overnight) to ensure complete hydrolysis. The NHS ester half-life is significantly reduced at a basic pH.

  • After hydrolysis, the solution can be collected in a designated aqueous hazardous waste container.

Step 3: Collection and Labeling of Waste

  • Solid Waste: Collect unused or expired solid this compound in its original vial or a clearly labeled, sealed container. Place this container in the designated solid hazardous waste stream for your institution.

  • Liquid Waste: After hydrolysis, transfer the solution to a designated aqueous hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene.

  • Contaminated Labware: All solid materials that have come into contact with the compound should be collected in a designated solid hazardous waste container.

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

Step 4: Final Disposal

Arrange for the collection of all hazardous waste by your institution's certified hazardous waste management service. Never dispose of this compound down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused Reagent, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid hydrolyze Hydrolyze NHS Ester (pH 8.5-9.0, 4-5 hours) liquid_waste->hydrolyze collect_liquid Collect in Labeled Aqueous Hazardous Waste Container hydrolyze->collect_liquid final_disposal Dispose via Institutional Hazardous Waste Program collect_solid->final_disposal collect_liquid->final_disposal

Caption: Decision workflow for the proper disposal of this compound.

By following these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and operational excellence.

References

Personal protective equipment for handling Boc-NH-PEG3-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of Boc-NH-PEG3-NHS ester, a common PEG-based linker used in the synthesis of PROTACs. Adherence to these protocols is crucial for ensuring a safe laboratory environment and the integrity of your research.

Physicochemical and Storage Data

A clear understanding of the compound's properties is the first step toward safe handling. Key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Formula C18H30N2O9[1][2]
Molecular Weight 418.44 g/mol [2]
Appearance Colorless to light yellow liquid[3]
Solubility in DMSO 50 mg/mL (119.49 mM)[2]
Storage (Pure Form) -20°C for up to 3 years[2]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month[3]

Personal Protective Equipment (PPE)

Due to the potential hazards associated with NHS esters, including skin and eye irritation, appropriate personal protective equipment must be worn at all times.[4][5]

PPE CategoryRequired ItemRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Work Area Chemical fume hoodTo ensure adequate ventilation and prevent inhalation of any potential vapors or aerosols.[5]

Step-by-Step Operational Protocol

Follow this detailed procedure for the safe handling and use of this compound, from receiving the compound to its final disposal.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm that the product name and CAS number (2250216-93-2) match your order.[2]

  • Storage: Immediately store the compound in a tightly sealed container at -20°C, protected from light and moisture.[1]

2. Preparation of Stock Solution:

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents moisture condensation, which can hydrolyze the NHS ester.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound.

  • Dissolution: In a fume hood, add the appropriate solvent (e.g., DMSO) to the solid. If necessary, use an ultrasonic bath to ensure complete dissolution.[2]

3. Experimental Use:

  • Always conduct all experimental work involving this compound and its solutions within a certified chemical fume hood to minimize inhalation exposure.

  • Use designated and properly calibrated equipment for all measurements and transfers.

  • Avoid the formation of dust and aerosols.

Disposal Plan

Proper disposal of chemical waste is critical for environmental protection and laboratory safety.

  • Waste Segregation: All materials contaminated with this compound, including unused solutions, pipette tips, and empty containers, must be collected in a designated, clearly labeled hazardous waste container.

  • Disposal Route: Dispose of all chemical waste in accordance with local, state, and federal regulations.[6] Do not dispose of this chemical down the drain.[7]

  • Decontamination: Any surfaces or non-disposable equipment that come into contact with the compound should be decontaminated with a suitable solvent (e.g., ethanol), and the rinsate collected as hazardous waste.[6]

Emergency Procedures

In the event of accidental exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Measures
Skin Contact Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
Inhalation Move the individual to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.[6]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Workflow for Safe Handling

The following diagram illustrates the logical flow for the safe handling of this compound.

G cluster_setup Setup and Preparation cluster_exp Experimental Procedure cluster_cleanup Cleanup and Disposal A Receiving and Verification B Storage at -20°C A->B C Don Personal Protective Equipment B->C D Equilibrate Compound to Room Temperature C->D E Weighing in Fume Hood D->E F Dissolution in Appropriate Solvent E->F G Perform Experiment in Fume Hood F->G H Collect All Waste in Labeled Container G->H I Decontaminate Work Surfaces and Equipment H->I J Dispose of Waste via Institutional Protocol I->J

Caption: Safe handling workflow for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.